Levofloxacin Q-acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKWWNNJFKZNJO-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143604 | |
| Record name | Levofloxacin q-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100986-89-8, 82419-35-0 | |
| Record name | Levofloxacin Q-acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100986-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levofloxacin q-acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levofloxacin q-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-, (3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOFLOXACIN Q-ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GT8FY84E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Levofloxacin Q-acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin Q-acid, systematically named (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a pivotal chemical intermediate in the synthesis of Levofloxacin, a third-generation fluoroquinolone antibiotic.[3] As a key precursor, the purity and characterization of this compound are of paramount importance in the pharmaceutical industry to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to this compound.
Chemical Structure and Identification
This compound possesses a tricyclic core structure fundamental to the quinolone class of antibiotics. The chemical identity of this compound is well-established through various nomenclature and registry systems.
| Identifier | Value |
| IUPAC Name | (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid[2] |
| CAS Number | 100986-89-8[2] |
| Molecular Formula | C₁₃H₉F₂NO₄[2][4] |
| Molecular Weight | 281.21 g/mol [2][4] |
| SMILES | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O[2] |
| InChI Key | NVKWWNNJFKZNJO-YFKPBYRVSA-N[2] |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, processing, and role in synthesis.
| Property | Value |
| Appearance | White to light yellow powder/crystal |
| Melting Point | >300 °C |
| Solubility | Slightly soluble in DMSO |
| pKa (Predicted) | 2.99[5] |
| XLogP (Predicted) | 1.931[5] |
| Topological Polar Surface Area | 68.53 Ų[5] |
| Optical Rotation | -64° (c=1 in DMSO)[6] |
Synthesis of this compound
This compound is a key intermediate in the synthesis of Levofloxacin. The general synthetic route involves the cyclization of a substituted quinolone precursor. While specific industrial protocols are proprietary, the chemical literature outlines the fundamental steps.
Representative Synthetic Protocol
The synthesis of Levofloxacin often starts from (S)-(-)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid ethyl ester. The hydrolysis of this ester yields this compound.
Materials:
-
(S)-(-)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid ethyl ester
-
Sodium hydroxide (B78521) or another suitable base
-
Water
-
Hydrochloric acid or another suitable acid for neutralization
-
Ethanol (B145695) or other suitable solvent for crystallization
Procedure:
-
The starting ester is dissolved in a suitable solvent, such as ethanol or a mixture of water and a miscible organic solvent.
-
An aqueous solution of a base (e.g., sodium hydroxide) is added to the reaction mixture.
-
The mixture is heated to reflux and stirred for a specified period to ensure complete hydrolysis of the ester.
-
After cooling, the reaction mixture is acidified with an acid (e.g., hydrochloric acid) to precipitate the this compound.
-
The precipitated solid is collected by filtration, washed with water, and then with a suitable organic solvent.
-
The crude product is then purified by recrystallization from an appropriate solvent system to yield pure this compound.
The following diagram illustrates the synthetic pathway from this compound to Levofloxacin.
Analytical Methodologies
The quality control of this compound is critical. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for assessing its purity and quantifying impurities.
Representative HPLC Protocol
This protocol is a general representation for the analysis of Levofloxacin and its related substances, including this compound.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometry at a wavelength of approximately 294 nm.[7]
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.[7]
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable diluent (often the mobile phase).
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample solution.
-
Record the chromatogram and determine the peak area of this compound and any impurities.
-
Calculate the purity of the sample based on the relative peak areas.
The following diagram illustrates a typical analytical workflow for HPLC analysis.
Biological Context: Mechanism of Action of Levofloxacin
While this compound itself is considered inactive, it is the direct precursor to the potent antibiotic Levofloxacin.[8] Understanding the mechanism of action of the final drug product provides essential context for the importance of its synthesis. Levofloxacin exerts its bactericidal effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.
-
DNA Gyrase: This enzyme is responsible for the negative supercoiling of bacterial DNA, a process essential for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is crucial for the segregation of replicated daughter chromosomes during cell division.
By inhibiting these enzymes, Levofloxacin disrupts essential cellular processes, leading to bacterial cell death. The following diagram illustrates this mechanism.
Conclusion
This compound is a fundamentally important molecule in pharmaceutical manufacturing. A thorough understanding of its chemical and physical properties, combined with robust synthetic and analytical methods, is essential for the consistent production of high-quality Levofloxacin. This guide provides a foundational overview for professionals in the field, emphasizing the critical parameters for the control and use of this key intermediate.
References
- 1. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H9F2NO4 | CID 688333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. chemscene.com [chemscene.com]
- 5. This compound | 82419-35-0 | Benchchem [benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates [mdpi.com]
- 8. Levofloxacin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid and its Conversion to Levofloxacin
This technical guide provides a comprehensive overview of the synthesis of (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, a key intermediate in the production of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. The document details the synthetic pathways, experimental protocols, and reaction conditions, presenting quantitative data in structured tables for clarity and comparison. Visual diagrams generated using Graphviz are included to illustrate the chemical transformations and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis.
Synthesis of the Core Intermediate: (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
The primary route for obtaining the title carboxylic acid involves the hydrolysis of its corresponding ethyl ester, (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-oxazino[2,3,4-ij]quinoline-6-carboxylate. This process is typically carried out under acidic or basic conditions.
Synthetic Pathway from Ethyl Ester
The hydrolysis of the ethyl ester to the carboxylic acid is a critical step. An alternative, more direct industrial approach involves a one-step method where the ester is hydrolyzed and the resulting carboxylate salt is directly used in the subsequent reaction with N-methylpiperazine without isolation of the carboxylic acid.
Experimental Protocol for Hydrolysis
A representative experimental protocol for the acidic hydrolysis of the ethyl ester is as follows:
-
To the residue obtained after the recovery of dimethylformamide (DMF) from the previous step, add acetic acid followed by water at room temperature and stir the mixture.
-
Slowly add sulfuric acid dropwise. Upon completion of the addition, heat the mixture to reflux and maintain at reflux for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature and filter.
-
Wash the filter cake with water and dry to yield the desired carboxylic acid.
Conversion to Levofloxacin
The final step in the synthesis of Levofloxacin is the nucleophilic substitution reaction between (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid and N-methylpiperazine. This reaction is typically carried out in a polar aprotic solvent at elevated temperatures.
General Reaction Scheme
The reaction involves the displacement of the fluorine atom at the C-10 position of the pyridobenzoxazine ring system by the secondary amine of N-methylpiperazine.
Tabulated Reaction Conditions
Various conditions for the synthesis of Levofloxacin have been reported. The following table summarizes the key parameters from different studies.
| Reactant 1 (Carboxylic Acid) | Reactant 2 (N-Methylpiperazine) | Solvent | Temperature | Reaction Time | Yield | Reference |
| 1 mol | 2 mol | DMSO | 80 °C | Not specified | High | |
| 17.8 mmol (5g) | 37.9 mmol (4.2 mL) | DMSO | 120 °C | 2.5 h | 91.3% | |
| 17.79 mmol (5g) | 0.06 mol (6.8 mL) | None (neat) | Reflux | 40 min | Not specified |
Detailed Experimental Protocols
Protocol A: DMSO Solvent at 80°C
-
In a 2 L round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, combine (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid (1 mol) and N-methylpiperazine (2 mol).
-
Add 200 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Heat the reaction mixture to 80°C and maintain until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with the work-up and purification steps to isolate Levofloxacin.
Protocol B: DMSO Solvent at 120°C
-
Suspend (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid (5g, 17.8 mmol) in DMSO (2.5 mL) and N-methylpiperazine (4.2 mL, 37.9 mmol).
-
Heat the reaction mixture to 120°C, at which point the suspension should dissolve.
-
Maintain the temperature for 2.5 hours until the reaction is complete.
-
Cool the mixture to 70°C and add isopropanol (B130326) (25 mL).
-
Slurry the mixture for 1 hour at ambient temperature.
-
Filter the product and dry overnight to obtain Levofloxacin (yield: 5.86 g, 91.3%).
Protocol C: Neat Reaction
-
Suspend (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid (5g, 17.79 mmol) in N-methylpiperazine (6.8 mL, 0.06 mol).
-
Heat the mixture to reflux and maintain for 40 minutes.
-
Cool the mixture to 80°C.
-
Add isopropanol (10 mL) and n-heptane (10 mL) at this temperature.
-
Further cool to 0°C, filter under vacuum, wash with isobutanol (7 mL) and n-heptane (10 mL), and dry overnight to obtain Levofloxacin (yield: 2.83 g, 77.3%).
Purification and Hemihydrate Formation
Crude Levofloxacin can be purified by recrystallization. A common method involves dissolving the crude product in a mixture of ethanol (B145695) and water, treating with activated carbon, and then cooling to induce crystallization. This process can also be controlled to selectively produce the stable hemihydrate form, which is often used as the active pharmaceutical ingredient (API).
Experimental Protocol for Purification and Hemihydrate Formation[5]
-
Dissolve crude Levofloxacin (150 g) in a mixture of ethanol (810 mL) and water (90 mL).
-
Add activated carbon (10 g) and stir the mixture at reflux temperature for approximately 30 minutes.
-
Filter the hot reaction mass.
-
Cool the filtrate to 5-10°C and hold for 1 hour to allow for crystallization.
-
Filter the product and dry at 60-70°C to a constant weight to yield Levofloxacin hemihydrate.
-
The filtrate can be distilled under vacuum at a temperature below 60°C to recover the isopropanol for future use.
An In-depth Technical Guide to Levofloxacin Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Levofloxacin Carboxylic Acid, a key intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, levofloxacin. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies.
Chemical Identity
Levofloxacin Carboxylic Acid, also known as Levofloxacin Q-Acid or Levofloxacin Related Compound B, is the core molecular scaffold of levofloxacin, lacking the N-methylpiperazine moiety responsible for the latter's antibacterial activity.
-
IUPAC Name: (3S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
-
CAS Number: 100986-89-8[1]
Physicochemical Properties
A summary of the key physicochemical properties of Levofloxacin Carboxylic Acid is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉F₂NO₄ | [1] |
| Molecular Weight | 281.21 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | >300 °C | [2] |
| Boiling Point | 459.2 ± 45.0 °C (Predicted) | [2] |
| Density | 1.61 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | DMSO (Slightly), Limited solubility in water | [1][2] |
| Storage | Sealed in dry, Room Temperature | [2] |
Synthesis and Logical Relationships
Levofloxacin Carboxylic Acid is a pivotal intermediate in the synthesis of Levofloxacin. The general synthetic pathway involves the formation of the tricyclic carboxylic acid, followed by the condensation with N-methylpiperazine.
Experimental Protocol: Synthesis of Levofloxacin Carboxylic Acid
A representative synthetic procedure for obtaining Levofloxacin Carboxylic Acid from its ethyl ester is outlined below.[3]
-
Starting Material: Ethyl (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylate.
-
Hydrolysis:
-
To the residue after recovery of DMF from the previous step, add acetic acid followed by water at room temperature with stirring.
-
Slowly add sulfuric acid dropwise.
-
Heat the mixture to reflux and maintain for 1 hour.
-
-
Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the filter cake with water and dry to yield Levofloxacin Carboxylic Acid.
-
Experimental Protocol: Synthesis of Levofloxacin from Levofloxacin Carboxylic Acid
The following protocol details the condensation reaction to produce Levofloxacin.[4]
-
Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, combine Levofloxacin Carboxylic Acid (1 mol) and N-methyl piperazine (B1678402) (2 mol) in 200 ml of DMSO.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain until the reaction is complete, as monitored by a suitable method like TLC.
-
Work-up and Isolation:
-
After completion, add 1200 ml of isopropyl alcohol to the flask and stir for approximately 60 minutes at 25 °C.
-
Filter the precipitated solid and wash with 175 ml of isopropyl alcohol.
-
Dry the product at 60-70 °C to a constant weight to obtain crude Levofloxacin.
-
Analytical Methodologies
The primary analytical technique for the separation and quantification of Levofloxacin Carboxylic Acid, often as a related substance of Levofloxacin, is High-Performance Liquid Chromatography (HPLC).
HPLC Methods for Analysis
Various HPLC methods have been developed for the analysis of Levofloxacin and its impurities. The conditions can be adapted for the specific analysis of Levofloxacin Carboxylic Acid. A summary of typical conditions is provided in Table 2.
| Parameter | Method 1 | Method 2 |
| Column | Cosmosil C18 (250mm x 4.6mm), 5µm | Inertsil ODS-3V C18 (250mm x 4.6mm), 5µm |
| Mobile Phase | Isocratic: Buffer and Methanol (68:32 v/v) | Buffer and Methanol (70:30 v/v) |
| Buffer | - | 8.5g ammonium (B1175870) acetate, 1.25g cupric sulfate, and 1.g L-Isoleucine in 1000ml water |
| Flow Rate | - | 0.7 ml/min |
| Detection | - | UV at 340 nm |
| Column Temp. | - | 42°C |
| Reference | [5] | [6] |
Biological Activity
Levofloxacin Carboxylic Acid is generally considered to be microbiologically inactive.[7] Its structural role is that of a precursor to the active pharmaceutical ingredient, Levofloxacin. The antibacterial properties of Levofloxacin arise from the presence of the N-methylpiperazine substituent at the C-7 position, which is absent in the carboxylic acid intermediate. However, there has been some research into conjugating Levofloxacin Carboxylic Acid with other molecules, such as peptides, to explore potential synergistic effects.[7]
Conclusion
Levofloxacin Carboxylic Acid is a critical molecule in the manufacturing of the widely used antibiotic, Levofloxacin. A thorough understanding of its properties, synthesis, and analysis is paramount for drug development professionals involved in the quality control and production of Levofloxacin. This guide provides a foundational understanding of these key technical aspects.
References
The Crucial Role of Levofloxacin Q-Acid in the Stereoselective Synthesis of Levofloxacin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin (B1675101), the levorotatory enantiomer of ofloxacin (B1677185), is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its stereospecific nature is critical to its enhanced antibacterial efficacy and reduced side effects compared to the racemic ofloxacin. The stereoselective synthesis of levofloxacin is a key focus in pharmaceutical manufacturing, and at the heart of this process lies a pivotal intermediate: (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid, commonly known as Levofloxacin Q-acid. This technical guide provides a comprehensive overview of the role of this compound in the stereoselective synthesis of levofloxacin, detailing synthetic strategies, experimental protocols, and analytical methodologies for ensuring chiral purity.
The Significance of Stereoselectivity
The pharmacological activity of ofloxacin resides almost exclusively in the (S)-enantiomer, levofloxacin. The (R)-enantiomer is significantly less active and can contribute to unwanted side effects. Therefore, the production of enantiomerically pure levofloxacin is paramount. This can be achieved through two primary strategies: the resolution of racemic ofloxacin or, more efficiently, through the stereoselective synthesis utilizing a chiral precursor like this compound.
Synthetic Pathways to Levofloxacin via this compound
The primary role of this compound is to serve as the chiral scaffold upon which the final levofloxacin molecule is constructed. The synthesis involves the nucleophilic substitution of the fluorine atom at the C-10 position of the Q-acid with N-methylpiperazine.
General Synthetic Scheme
The overall transformation is depicted below:
Caption: General synthesis of Levofloxacin from this compound.
The key to a successful stereoselective synthesis lies in obtaining enantiomerically pure this compound. This can be accomplished through two main approaches:
-
Asymmetric Synthesis: Direct synthesis of the (S)-enantiomer of the Q-acid using chiral catalysts or auxiliaries.
-
Chiral Resolution: Synthesis of the racemic Q-acid followed by separation of the enantiomers.
Asymmetric Synthesis of this compound
While direct asymmetric synthesis of this compound is the more elegant and often more efficient approach, detailed industrial-scale protocols are often proprietary. However, research in asymmetric catalysis for the synthesis of chiral benzoxazine (B1645224) derivatives provides a foundation for this strategy. One notable approach involves the chemoenzymatic synthesis of a key precursor, (S)-(-)-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo-[b]oxazine, which can then be converted to this compound.
Experimental Protocol: Chemoenzymatic Synthesis of a Chiral Benzoxazine Precursor[3]
This protocol outlines the bioreduction of a prochiral ketone to an enantiopure alcohol, a key step in the synthesis of the chiral benzoxazine core.
-
Bioreduction of 1-(2-nitrophenoxy)propan-2-one:
-
To a solution of the ketone in a suitable buffer (e.g., phosphate (B84403) buffer), add the alcohol dehydrogenase from Rhodococcus ruber (ADH-A).
-
Include a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC or GC.
-
Upon completion, extract the (S)-alcohol with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
This enantiopure (S)-alcohol can then be subjected to further reactions, including cyclization and subsequent elaboration to yield this compound.
Chiral Resolution of Racemic Precursors
A common industrial approach involves the synthesis of a racemic intermediate, followed by resolution to isolate the desired (S)-enantiomer.
Experimental Protocol: Resolution of Racemic Ofloxacin via Diastereomeric Salt Formation
This method can be adapted for the resolution of racemic precursors to this compound.
-
Salt Formation:
-
Dissolve the racemic mixture in a suitable solvent (e.g., a mixture of methanol (B129727) and chloroform).
-
Add a chiral resolving agent, such as a tartaric acid derivative (e.g., O,O'-dibenzoyl-(2R,3R)-tartaric acid) or an amino acid (e.g., L-glutamic acid).
-
Stir the mixture to allow for the formation of diastereomeric salts.
-
-
Fractional Crystallization:
-
Induce crystallization by cooling the solution or by slow evaporation of the solvent.
-
The less soluble diastereomeric salt will precipitate out.
-
Filter the crystals and wash with a small amount of cold solvent.
-
-
Liberation of the Enantiomer:
-
Treat the isolated diastereomeric salt with a base (e.g., sodium bicarbonate solution) to neutralize the resolving agent.
-
Extract the free enantiomer with an organic solvent.
-
Wash and dry the organic layer, and evaporate the solvent to obtain the enantiomerically enriched product.
-
Synthesis of Levofloxacin from this compound
Once enantiomerically pure this compound is obtained, the final step is the condensation with N-methylpiperazine.
Experimental Protocol: Synthesis of Levofloxacin[4][6][7]
-
Reaction Setup:
-
In a reaction vessel, combine this compound, N-methylpiperazine, and a high-boiling polar solvent such as dimethyl sulfoxide (B87167) (DMSO). An alkaline substance like sodium hydroxide (B78521) may also be added.
-
The molar ratio of this compound to N-methylpiperazine is typically around 1:1.0-1.5.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature ranging from 90°C to 110°C.
-
Maintain the reaction for 6-10 hours, monitoring the progress by TLC or HPLC.
-
-
Work-up and Purification:
-
After the reaction is complete, remove the excess N-methylpiperazine and solvent under reduced pressure.
-
The crude levofloxacin can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
-
Quantitative Data
| Step | Reactants | Reagents/Solvents | Conditions | Yield | Enantiomeric Excess (ee%) | Reference |
| Synthesis of Levofloxacin | This compound, N-methylpiperazine | DMSO, NaOH | 90-110°C, 6-10 h | High | >99% | |
| Purification of Levofloxacin | Crude Levofloxacin | Ethanol/Water | Recrystallization | - | - |
Analytical Methods for Chiral Purity Determination
Ensuring the enantiomeric purity of Levofloxacin is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Experimental Protocol: Chiral HPLC Analysis of Levofloxacin
-
Chromatographic System:
-
Column: A chiral stationary phase (CSP) column, such as a Chiralpak column, or a conventional C18 column with a chiral mobile phase additive.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol, isopropanol) is commonly used with CSPs. For ligand-exchange chromatography on a C18 column, an aqueous solution containing a chiral ligand (e.g., L-isoleucine) and a metal salt (e.g., copper sulfate) in a mixture with an organic modifier like methanol is employed.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where levofloxacin has strong absorbance (e.g., 294 nm).
-
-
Sample Preparation:
-
Dissolve a known amount of the levofloxacin sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the sample into the HPLC system.
-
The two enantiomers will be separated and will appear as distinct peaks in the chromatogram.
-
Calculate the enantiomeric excess by determining the area of each peak.
-
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak IC | C18 |
| Mobile Phase | n-hexane/isopropanol | Methanol/Water with L-isoleucine and Copper Sulfate |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 294 nm | UV at 340 nm |
| Reference | - | - |
Logical Workflow Diagrams
Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of levofloxacin.
Chiral Resolution Workflow
Caption: Workflow for levofloxacin synthesis via chiral resolution.
Conclusion
This compound is an indispensable chiral building block in the stereoselective synthesis of levofloxacin. The methodologies for obtaining enantiomerically pure Q-acid, either through direct asymmetric synthesis or by chiral resolution of racemic intermediates, are central to the production of this important antibiotic. The subsequent condensation with N-methylpiperazine provides a direct route to the final active pharmaceutical ingredient. Rigorous analytical control of chiral purity throughout the process is essential to ensure the quality, safety, and efficacy of the final drug product. The continuous development of more efficient and scalable stereoselective synthetic routes involving this compound remains an active area of research in pharmaceutical chemistry.
Levofloxacin Q-acid: A Comprehensive Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin (B1675101) Q-acid, also known as descarboxy-levofloxacin, is a key impurity and degradation product of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. The presence and concentration of this impurity are critical quality attributes that can impact the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known physicochemical properties of Levofloxacin Q-acid and outlines detailed experimental protocols for the determination of its solubility and stability characteristics. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide also infers its potential behavior based on its chemical structure and provides a framework for its systematic evaluation in accordance with regulatory guidelines.
Introduction
Levofloxacin is a synthetic antibacterial agent of the fluoroquinolone class and is the pure (-)-(S)-enantiomer of the racemic drug substance ofloxacin.[1] During the synthesis, formulation, and storage of Levofloxacin, various related substances and degradation products can be formed. This compound, with the chemical name (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a significant process impurity and degradant.[2] Understanding the solubility and stability of this compound is crucial for the development of robust analytical methods for impurity profiling, for setting appropriate specification limits, and for ensuring the overall quality of Levofloxacin drug substance and drug product.
Physicochemical Properties of this compound
While extensive experimental data is scarce, the fundamental physicochemical properties of this compound have been reported and are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | [2] |
| Synonyms | Descarboxy-levofloxacin, Levofloxacin carboxylic acid | [3] |
| Molecular Formula | C₁₃H₉F₂NO₄ | [3] |
| Molecular Weight | 281.21 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Purity | ≥98% | [4] |
Predicted Solubility and Stability Characteristics
Based on its chemical structure, certain predictions can be made about the solubility and stability of this compound, particularly in comparison to its parent compound, Levofloxacin.
Solubility Profile
The key structural difference between Levofloxacin and this compound is the absence of the N-methylpiperazinyl group at the C-7 position in the latter. This substitution significantly alters the molecule's ionization properties. Levofloxacin is a zwitterionic compound with both a carboxylic acid group (pKa ~6.0) and a basic piperazinyl group (pKa of the conjugate acid ~8.0). This results in a characteristic U-shaped pH-solubility profile, with higher solubility at both acidic and basic pH values and a minimum solubility near its isoelectric point.
This compound, lacking the basic piperazinyl moiety, is primarily an acidic compound due to the presence of the carboxylic acid group. Therefore, its aqueous solubility is expected to be highly pH-dependent, with low solubility in acidic solutions and increasing solubility as the pH becomes more alkaline and the carboxylic acid group deprotonates to form a more soluble carboxylate salt. The solubility in organic solvents will be dictated by the polarity of the solvent and the potential for hydrogen bonding with the carboxylic acid group.
Stability Profile
The stability of this compound is a critical parameter. As a degradation product, its own stability under various stress conditions can influence the overall impurity profile of a drug product over its shelf life.
-
Hydrolytic Stability: The core benzoxazine (B1645224) ring system is generally stable. The carboxylic acid functional group is also typically stable to hydrolysis under neutral and acidic conditions.
-
Photostability: Fluoroquinolones as a class are known to be susceptible to photodegradation. It is anticipated that this compound will also exhibit sensitivity to light, particularly in solution.
-
Thermal Stability: The compound is expected to be relatively stable at ambient temperatures in the solid state. However, elevated temperatures, especially in the presence of moisture, could potentially lead to degradation.
-
Oxidative Stability: The molecule does not contain functional groups that are highly susceptible to oxidation, such as the piperazine (B1678402) ring found in Levofloxacin. Therefore, it is predicted to be more stable towards oxidative stress compared to the parent drug.
Proposed Experimental Protocols
The following sections detail the recommended experimental methodologies for the comprehensive characterization of the solubility and stability of this compound. These protocols are based on established methods for fluoroquinolones and guidelines from the International Council for Harmonisation (ICH).[5][6][7]
Solubility Determination
4.1.1. pH-Solubility Profile
This experiment aims to determine the aqueous solubility of this compound across a physiologically and pharmaceutically relevant pH range.
-
Materials: this compound reference standard, a series of buffers (e.g., phosphate (B84403), citrate, borate) covering a pH range from 2 to 10, purified water, and appropriate analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer).
-
Procedure:
-
Prepare a series of buffers at various pH values (e.g., 2, 4, 6, 7, 8, 10).
-
Add an excess amount of this compound to a known volume of each buffer in separate sealed containers.
-
Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of dissolved this compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility (in mg/mL or mol/L) as a function of pH.
-
4.1.2. Solubility in Organic Solvents
This protocol determines the solubility of this compound in various organic solvents commonly used in pharmaceutical processing.
-
Materials: this compound reference standard, a range of organic solvents (e.g., methanol, ethanol, acetonitrile (B52724), acetone, dichloromethane, dimethyl sulfoxide), and analytical instrumentation.
-
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate sealed containers.
-
Agitate the samples at a constant temperature until equilibrium is reached.
-
Filter the samples and quantify the concentration of the dissolved compound in the filtrate.
-
Stability-Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial to separate the intact this compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
4.2.1. Method Development
A reverse-phase HPLC method should be developed and validated according to ICH Q2(R1) guidelines. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode. The detection wavelength should be selected based on the UV spectrum of this compound.
4.2.2. Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[5][6]
-
Acid Hydrolysis: Treat a solution of this compound with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Treat a solution with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Expose a solution to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 105 °C).
-
Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.
Samples from each stress condition should be analyzed at various time points using the developed stability-indicating HPLC method.
Data Presentation
The following tables are templates for the clear and structured presentation of the experimental data obtained from the protocols described above.
Table 1: pH-Solubility Profile of this compound at 25 °C
| pH | Solubility (mg/mL) | Standard Deviation |
| 2.0 | ||
| 4.0 | ||
| 6.0 | ||
| 7.0 | ||
| 8.0 | ||
| 10.0 |
Table 2: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Standard Deviation |
| Water | ||
| Methanol | ||
| Ethanol | ||
| Acetonitrile | ||
| Dichloromethane | ||
| Dimethyl Sulfoxide |
Table 3: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation | Number of Degradants | RRT of Major Degradant(s) |
| 0.1 N HCl, 80 °C, 24h | |||
| 0.1 N NaOH, 80 °C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| Heat (Solid), 105 °C, 72h | |||
| Heat (Solution), 80 °C, 72h | |||
| Photolytic (ICH Q1B) |
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the study of this compound.
Caption: Simplified degradation pathway of Levofloxacin.
Caption: Proposed experimental workflow for characterization.
Conclusion
While this compound is a well-known impurity of Levofloxacin, detailed public data on its solubility and stability are limited. This guide has provided the known physicochemical properties and, more importantly, a comprehensive framework of experimental protocols for the thorough characterization of these critical attributes. By following the outlined methodologies, researchers and drug development professionals can generate the necessary data to understand the behavior of this compound, develop robust control strategies, and ultimately ensure the quality, safety, and efficacy of Levofloxacin-containing pharmaceutical products. The provided templates for data presentation and visualizations offer a clear structure for reporting and interpreting the generated results.
References
- 1. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Levofloxacin carboxylic acid | 100986-89-8 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. ICH Official web site : ICH [ich.org]
Spectroscopic Profile of Levofloxacin Q-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Levofloxacin (B1675101) Q-acid, a significant impurity of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Understanding the spectral characteristics of this impurity is crucial for quality control, stability studies, and regulatory compliance in the pharmaceutical industry. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Introduction to Levofloxacin Q-acid
This compound, chemically known as (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a process-related impurity and a potential degradant of Levofloxacin. Its molecular formula is C₁₃H₉F₂NO₄, and it has a molecular weight of 281.21 g/mol . The structural similarity to the active pharmaceutical ingredient (API) necessitates robust analytical methods for its detection and quantification.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of published spectra specifically for this impurity, the data presented is a combination of reported values and expected spectral characteristics based on its chemical structure and data from related fluoroquinolone compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.
Table 1: NMR Spectroscopic Data of this compound
| Nucleus | Chemical Shift (δ) ppm | Assignment (Expected) |
| ¹H NMR | 8.5 - 9.0 | H at C5 (vinylic) |
| 7.5 - 8.0 | Aromatic H | |
| 4.5 - 5.0 | H at C3 (methine) | |
| 4.0 - 4.5 | -OCH₂- protons | |
| 1.5 - 2.0 | -CH₃ protons | |
| ¹³C NMR | > 170 | C=O (carboxylic acid) |
| ~ 165 | C=O (ketone) | |
| 140 - 155 | Aromatic C-F, C-N, C-O | |
| 110 - 130 | Aromatic C-H | |
| ~ 105 | C5 (vinylic) | |
| 65 - 75 | -OCH₂- | |
| 50 - 60 | C3 (methine) | |
| 15 - 25 | -CH₃ | |
| ¹⁹F NMR | -112.3 | F at C9[3] |
| -116.7 | F at C10[3] |
Note: The expected chemical shifts are based on the analysis of similar fluoroquinolone structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its carboxylic acid, ketone, aromatic, and ether functionalities.
Table 2: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~ 1730 | C=O stretch | Carboxylic Acid |
| ~ 1620 | C=O stretch | Ketone |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| ~ 1280 | C-O stretch | Aryl Ether |
| ~ 1200 | C-F stretch | Aryl Fluoride |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.
Table 3: Mass Spectrometry Data of this compound
| m/z (amu) | Ion | Technique |
| 282.0572 | [M+H]⁺ | ESI-MS[4] |
| 280.0425 | [M-H]⁻ | ESI-MS |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Proton decoupling may be applied to simplify the spectrum.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive and/or negative ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Energy: Optimized for the fragmentation of the parent ion to produce characteristic product ions.
Workflow and Logical Relationships
The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship in identifying an unknown compound.
References
The Advent of a Chiral Antibiotic: A Technical Guide to the Discovery and Synthetic History of Levofloxacin Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin (B1675101), the pure S-(-)-enantiomer of the racemic ofloxacin (B1677185), stands as a significant milestone in the evolution of fluoroquinolone antibiotics. Its development through a "chiral switch" from its predecessor marked a pivotal moment in optimizing antibacterial therapy, offering enhanced potency and a favorable clinical profile. This technical guide provides an in-depth exploration of the historical journey of levofloxacin, from the foundational discoveries of quinolones to the nuanced stereochemical investigations that led to its isolation and clinical implementation. We will detail the key experimental protocols that defined its efficacy, present its mechanism of action, and summarize the quantitative data that underscore its therapeutic importance.
From Quinolone Precursors to a Racemic Breakthrough: The Genesis of Ofloxacin
The story of levofloxacin begins with the broader history of quinolone antibiotics. The first-generation quinolone, nalidixic acid, was discovered in 1962 and exhibited activity primarily against Gram-negative bacteria, though its use was limited to urinary tract infections due to modest potency and rapid resistance development. A significant advancement came with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position of the quinolone core, giving rise to the fluoroquinolones. Norfloxacin, patented in 1978, exemplified this new class, demonstrating a much broader spectrum of activity.
Building on this foundation, scientists at Daiichi Pharmaceutical Co., Ltd. synthesized ofloxacin in the early 1980s. Ofloxacin distinguished itself with a unique tricyclic pyridobenzoxazine skeleton, which enhanced its tissue penetration and broadened its antibacterial spectrum to include more Gram-positive organisms compared to norfloxacin. First marketed in Japan in 1985, ofloxacin was a racemic mixture, composed of two enantiomers—the S-(-)-isomer and the R-(+)-isomer—in equal amounts.
The "Chiral Switch": Unlocking the Potency of Levofloxacin
The critical breakthrough in the development of levofloxacin was the recognition that the biological activity of ofloxacin was not equally distributed between its two enantiomers. Researchers discovered that the antibacterial potency resided almost exclusively in the S-(-)-isomer. This levorotatory enantiomer, later named levofloxacin, was found to be 8 to 128 times more active against both Gram-positive and Gram-negative bacteria than its counterpart, the R-(+)-enantiomer (dextrofloxacin). This discovery prompted Daiichi to pursue a "chiral switch"—the redevelopment of a racemic drug as a single, pure enantiomer.
The mechanism of action of levofloxacin and other fluoroquinolone antimicrobials involves the inhibition of DNA gyrase (bacterial topoisomerase II), an enzyme required for DNA replication, transcription, repair, and recombination. Levofloxacin is also known to inhibit topoisomerase IV, another key enzyme in bacterial DNA processes. The S-(-)-enantiomer binds more effectively to these enzymes, explaining its superior antibacterial activity.
Synthetic Pathways to Levofloxacin Precursors
The synthesis of levofloxacin hinges on the preparation of its key chiral precursor, (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid. The primary route to levofloxacin then involves the reaction of this precursor with N-methylpiperazine.
Synthesis of the Core Precursor: (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
While various synthetic routes to the core pyridobenzoxazine structure have been developed, a common strategy involves the cyclization of a substituted aminobenzoxazine with a derivative of malonic acid. The introduction of the chiral methyl group is a critical step and can be achieved through asymmetric synthesis or by resolution of a racemic intermediate.
Final Synthetic Step: Levofloxacin from its Precursor
The final step in the synthesis of levofloxacin is a nucleophilic substitution reaction where the N-methylpiperazine moiety displaces the fluorine atom at the C-10 position of the pyridobenzoxazine core.
Figure 1: Final synthetic step to Levofloxacin.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and chiral separation of levofloxacin and its precursors.
| Parameter | Value | Reference |
| Molar Mass | 361.373 g·mol⁻¹ | |
| Bioavailability | 99% | |
| Protein Binding | 31% | |
| Elimination Half-life | 6.9 hours | |
| Excretion | 83% (Kidney, mostly unchanged) |
Table 1: Pharmacokinetic Properties of Levofloxacin.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| DMSO | 120 | 2.5 | 91.3 | |
| DMSO | 80 | Not Specified | Not Specified | |
| n-Butanol | 120-125 | 5-12 | Not Specified | |
| Neat | 70-120 | Not Specified | Not Specified |
Table 2: Synthesis of Levofloxacin from (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid and N-methylpiperazine.
| Column | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Chiralcel OD-H | Hexane-ethanol-acetic acid (60:40:0.1%) | 0.5 | 2.43 | |
| C18 | Methanol-water with 5 mmol/L CuSO₄ and 10 mmol/L L-isoleucine | Not Specified | 3.54 | |
| C18 | Methanol/water (20/80, v/v) with 4.0 mmol L⁻¹ [BMIM][Leu] and 3.0 mmol L⁻¹ CuSO₄ | 0.5 | 1.63 |
Table 3: Chiral Separation of Ofloxacin Enantiomers by HPLC.
Experimental Protocols
Synthesis of Levofloxacin
This protocol is based on the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid with N-methylpiperazine in DMSO.
Materials:
-
(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid (17.8 mmol)
-
N-methylpiperazine (37.9 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Isopropanol
Procedure:
-
A suspension of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid in DMSO and N-methylpiperazine is prepared.
-
The reaction mixture is heated to 120°C, at which point the suspension should become a solution.
-
The reaction is monitored for completion (approximately 2.5 hours).
-
After the reaction is complete, the mixture is cooled to 70°C.
-
Isopropanol is added at 70°C.
-
The reaction mixture is slurried for 1 hour at ambient temperature.
-
The precipitate is filtered and dried overnight to obtain levofloxacin.
Purification of Levofloxacin Hemihydrate
This protocol describes the purification of crude levofloxacin to its hemihydrate form.
Materials:
-
Crude levofloxacin
-
Water
-
Activated carbon
Procedure:
-
Crude levofloxacin is dissolved in a mixture of ethanol and water.
-
Activated carbon is added, and the mixture is stirred at reflux temperature for approximately 30 minutes.
-
The hot solution is filtered to remove the activated carbon.
-
The filtrate is cooled to 5-10°C for 1 hour to induce crystallization.
-
The product is filtered and dried at 60-70°C to a constant weight to yield levofloxacin hemihydrate.
Figure 2: Experimental workflow for Levofloxacin synthesis and purification.
Logical Relationships in Levofloxacin Development
The development of levofloxacin can be viewed as a logical progression from the discovery of earlier quinolones to the application of stereochemical principles to enhance therapeutic efficacy.
Figure 3: Logical progression of Levofloxacin's development.
Conclusion
The discovery and synthesis of levofloxacin and its precursors represent a significant advancement in medicinal chemistry and drug development. The transition from the racemic ofloxacin to the single-enantiomer levofloxacin through a "chiral switch" highlights the importance of stereochemistry in pharmacology. The synthetic routes to levofloxacin are well-established, with the reaction of the key chiral precursor, (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, with N-methylpiperazine being the pivotal step. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development. The continued study of fluoroquinolones and their derivatives holds promise for the development of new and improved antibacterial agents.
Understanding the mechanism of Levofloxacin synthesis from its Q-acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Levofloxacin (B1675101) from its key intermediate, (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, commonly known as Q-acid. The synthesis is a critical step in the manufacturing of this widely used broad-spectrum fluoroquinolone antibiotic. This document details the underlying chemical mechanism, presents various experimental protocols with quantitative data, and outlines methods for purification and analysis.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The core chemical transformation in the synthesis of Levofloxacin from Q-acid is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the secondary amine of N-methylpiperazine acts as a nucleophile, attacking the electron-deficient aromatic ring of the Q-acid at the C-10 position, which bears a fluorine atom as a leaving group.
The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring of the Q-acid, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. The reaction proceeds via an addition-elimination mechanism.
Experimental Protocols
The synthesis of Levofloxacin from Q-acid can be carried out under various conditions, with the choice of solvent and temperature significantly impacting reaction time and yield. Several protocols from scientific literature and patents are summarized below.
Synthesis in Dimethyl Sulfoxide (DMSO)
This is a commonly employed method due to the high boiling point and excellent solvating properties of DMSO.
Protocol:
-
In a 2 L round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, suspend Q-acid (1 mol) in DMSO (200 ml).[1]
-
Add N-methylpiperazine (2 mol).[1]
-
Heat the reaction mixture to 80°C and maintain for the specified reaction time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture and add isopropyl alcohol (1200 ml) with stirring for approximately 60 minutes at 25°C to precipitate the product.[1]
-
Filter the solid, wash with isopropyl alcohol (175 ml), and dry at 60-70°C to a constant weight to obtain crude Levofloxacin.[1]
Another protocol using DMSO involves heating the reaction mixture of Q-acid and N-methylpiperazine to 120°C. The reaction is complete in about 2.5 hours. The product is then precipitated by cooling to 70°C and adding isopropanol.[3]
Synthesis in Other Polar Solvents
Other polar aprotic solvents have also been successfully used for this synthesis.
Dimethylacetamide (DMA): A suspension of Q-acid (10 g, 35.6 mmol) in DMA (5 ml) and N-methylpiperazine (8.3 ml, 75 mmol) is heated to 110°C. The reaction is complete in about 1.5 hours. The product is isolated by cooling to 80°C, adding isopropyl alcohol (60 ml), and slurrying at ambient temperature for 3 hours before filtration.[3]
Propylene Glycol Monomethyl Ether (PGME): Q-acid (3 g, 10.67 mmol) is suspended in PGME (30 ml) with N-methylpiperazine (4.75 ml, 43 mmol). The mixture is heated to reflux for 23 hours. The product is precipitated by cooling to 90°C, adding n-heptane (10 ml), and then further cooling to 0°C.[3]
Quantitative Data
The choice of solvent, temperature, and reaction time significantly influences the yield of Levofloxacin. The following table summarizes yields obtained under different experimental conditions.
| Solvent | Temperature (°C) | Reaction Time (hours) | Molar Ratio (Q-acid:NMP) | Yield (%) | Reference |
| DMSO | 80 | 4-6 | 1:2 | ~90 | [1] |
| DMSO | 120 | 2.5 | 1:2.1 | 91.3 | [3] |
| DMA | 110 | 1.5 | 1:2.1 | 89.3 | [3] |
| PGME | Reflux (~120) | 23 | 1:4 | 77.3 | [3] |
| Isobutanol | Reflux (~108) | Not specified | 1:4 | Not specified | [3] |
| Neat (No Solvent) | Reflux | 0.67 | 1:3.4 | 76 | [3] |
Purification of Crude Levofloxacin
Crude Levofloxacin often contains impurities such as unreacted starting materials, by-products like desmethyl-levofloxacin and N-oxide levofloxacin, and residual solvent.[1] Purification is typically achieved by recrystallization.
Protocol for Recrystallization:
-
Dissolve the crude Levofloxacin (150 g) in a mixture of ethanol (B145695) (810 ml) and water (90 ml) at reflux temperature.[1]
-
Add activated carbon (10 g) and stir for 30 minutes at reflux to decolorize the solution.[1]
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to 5-10°C for 1 hour to induce crystallization.[1]
-
Filter the purified product, wash with cold ethanol, and dry at 60-70°C to a constant weight.[1]
The final product is often obtained as Levofloxacin hemihydrate, which has been reported to have maximum antibacterial effect.[1] The water content can be controlled by the choice of solvent system for recrystallization, with ethanol/water mixtures being effective for obtaining the hemihydrate form.[1]
Analytical Characterization
The progress of the reaction and the purity of the final product are monitored by various analytical techniques.
-
Thin Layer Chromatography (TLC): Used for monitoring the reaction progress.[1]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of Levofloxacin and quantifying impurities. A typical HPLC method might use a C18 column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) and sodium perchlorate (B79767) in water, pH adjusted with phosphoric acid) and an organic modifier like acetonitrile.[4] Detection is commonly performed using a UV detector at wavelengths such as 294 nm or 238 nm.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): Used for structural elucidation and confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized Levofloxacin.
-
Karl Fischer Titration: To determine the water content, especially for the hemihydrate form.[1]
This technical guide provides a foundational understanding of the synthesis of Levofloxacin from its Q-acid. For industrial-scale production, further optimization of reaction conditions, solvent recovery, and waste management would be critical considerations. Researchers are encouraged to consult the cited literature for more detailed information on specific experimental procedures and analytical methods.
References
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of Levofloxacin Q-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin (B1675101), a broad-spectrum fluoroquinolone antibiotic, is widely used in the treatment of various bacterial infections. During its synthesis and storage, impurities can arise, which may affect the efficacy and safety of the drug product. One such critical process-related impurity is Levofloxacin Q-acid, also known as Levofloxacin Carboxylic Acid or Levofloxacin Impurity A.[1] Regulatory bodies require the monitoring and quantification of such impurities to ensure the quality and stability of levofloxacin formulations.
This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound in pharmaceutical dosage forms. The described method is sensitive, specific, and accurate, making it suitable for routine quality control and stability studies.
Chromatographic Conditions
A validated isocratic reverse-phase HPLC method is employed for the separation and quantification of Levofloxacin and its related substances, including this compound.
| Parameter | Specification |
| Instrument | Waters 2695 with PDA 2998 Detector or equivalent |
| Column | Cosmosil C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Buffer: Methanol (68:32 v/v) |
| Buffer Preparation: Dissolve 4.0 g of sodium dihydrogen phosphate (B84403) and 5 mL of triethylamine (B128534) in 500 mL of Milli-Q water, adjust pH to 6.0 with orthophosphoric acid, and dilute to 1000 mL. Filter through a 0.45 µm filter. | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 294 nm |
| Injection Volume | 100 µL |
| Column Temperature | Ambient |
| Run Time | Sufficient to elute all components of interest |
Quantitative Data Summary
The method has been validated in accordance with ICH guidelines, demonstrating its suitability for the intended purpose. The following tables summarize the key quantitative validation parameters for this compound (Impurity A).
Table 1: Linearity Data for this compound (Impurity A) [1]
| Parameter | Value |
| Linearity Range | LOQ to 150% of the target concentration |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound (Impurity A) [1]
| Parameter | Concentration (µg/mL) |
| LOD | 0.015 |
| LOQ | 0.044 |
Table 3: Accuracy (Recovery) Data for this compound (Impurity A) [1]
| Concentration Level | Mean Recovery (%) |
| LOQ | Within 80.0% to 120.0% |
| 50% | Within 90.0% to 110.0% |
| 100% | Within 98.0% to 102.0% |
| 150% | Within 98.0% to 102.0% |
Table 4: Precision Data for this compound (Impurity A) [1]
| Precision Type | Acceptance Criteria (%RSD) |
| Method Repeatability | NMT 15.0% for impurities between 0.11-0.5% |
| Intermediate Precision | Difference between results from normal and altered conditions should be within acceptance limits. |
Experimental Protocols
Standard Solution Preparation
-
This compound (Impurity A) Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (Buffer:Methanol, 50:50 v/v) to obtain a known concentration.
-
Working Standard Solution: Further dilute the stock solution with the diluent to achieve a final concentration at the target level for analysis.
Sample Preparation (for Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of Levofloxacin and transfer it to a suitable volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon filter before injection into the HPLC system.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies can be performed on the drug product.[1] Stress conditions include:
-
Acid Hydrolysis: Reflux with 0.1 M HCl.
-
Base Hydrolysis: Reflux with 0.1 M NaOH.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug to dry heat.
-
Photolytic Degradation: Expose the drug product to UV light.
The method should demonstrate the ability to separate the main drug peak from any degradation products formed.[1]
Visualizations
Caption: Experimental workflow for HPLC-UV quantification of this compound.
Caption: Relationship between Levofloxacin and this compound.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Levofloxacin Q-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of Levofloxacin Q-acid in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, also known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a key metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Accurate quantification of this metabolite is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies.
Introduction
Levofloxacin is an extensively used antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. The monitoring of its metabolites, such as this compound, is essential for a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the bioanalysis of drug metabolites. This application note outlines a robust and reproducible method for the determination of this compound in plasma or serum.
Chemical Information:
-
Compound: this compound
-
Molecular Formula: C₁₃H₉F₂NO₄
-
Molecular Weight: 281.21 g/mol
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for the extraction of this compound from plasma or serum samples.
Materials:
-
Blank plasma/serum
-
This compound analytical standard
-
Levofloxacin-d8 (or other suitable internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spike 100 µL of blank plasma/serum with the appropriate concentration of this compound standard and a fixed concentration of the internal standard (e.g., Levofloxacin-d8).
-
Add 300 µL of ice-cold methanol to the sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Logical Relationship of Sample Preparation Steps
Caption: A flowchart illustrating the protein precipitation method for sample preparation.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 282.2 | 238.2* | To be optimized |
| This compound | 282.2 | 264.2** | To be optimized |
| Levofloxacin-d8 (IS) | 370.2 | 326.2 | To be optimized |
*Proposed primary fragment corresponds to the loss of CO₂ (decarboxylation). **Proposed secondary fragment corresponds to the loss of H₂O. Note: Collision energies should be optimized for the specific mass spectrometer being used to achieve maximum signal intensity.
Experimental Workflow for LC-MS/MS Analysis
Caption: A diagram illustrating the workflow of the LC-MS/MS analysis.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the LC-MS/MS analysis of this compound. These values should be determined experimentally during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85 | 85 - 115 |
| High | 800 | > 85 | 85 - 115 |
Conclusion
The described LC-MS/MS method provides a framework for the selective and sensitive quantification of this compound in biological matrices. The simple protein precipitation sample preparation is efficient and suitable for high-throughput analysis. The provided protocols and data tables serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a robust bioanalytical method for this compound, aiding in the advancement of pharmaceutical research. It is imperative to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before applying this method to routine sample analysis.
Application Note: A Stability-Indicating UPLC Method for Impurity Profiling of Levofloxacin Q-Acid
Abstract
This application note details a sensitive and specific Ultra-Performance Liquid Chromatography (UPLC) method for the impurity profiling of Levofloxacin Q-acid, a key intermediate and potential impurity in the synthesis of Levofloxacin. The developed method is stability-indicating and capable of separating this compound from its parent compound, Levofloxacin, and other process-related impurities and degradation products. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Levofloxacin.
Introduction
Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This compound, chemically known as (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid, is a significant impurity and a key starting material in the synthesis of Levofloxacin. Its monitoring and control are therefore essential. This application note presents a UPLC method designed for the efficient separation and quantification of this compound and other potential impurities.
Experimental
Instrumentation and Consumables
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent system equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Data Acquisition and Processing: Empower 3 Chromatography Data Software or equivalent.
-
Chemicals and Reagents:
-
Levofloxacin Reference Standard (USP or equivalent)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (AR grade)
-
Cupric sulfate (B86663) pentahydrate (AR grade)
-
L-isoleucine (AR grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (AR grade)
-
Water (Milli-Q or equivalent)
-
Chromatographic Conditions
A summary of the UPLC method parameters is provided in Table 1.
Table 1: UPLC Method Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.025 M Sodium dihydrogen orthophosphate dihydrate with 0.5% (v/v) triethylamine, pH adjusted to 6.0 with orthophosphoric acid |
| Mobile Phase B | Methanol |
| Gradient Program | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 294 nm |
| Injection Volume | 2 µL |
| Run Time | 15 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Levofloxacin and this compound reference standards in the mobile phase to obtain a final concentration of 10 µg/mL for each.
-
Sample Solution: Prepare the sample by dissolving the Levofloxacin drug substance or product containing potential impurities in the mobile phase to a nominal concentration of 1 mg/mL of Levofloxacin.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Levofloxacin to generate potential degradation products. The stress conditions are outlined in Table 3.
Table 3: Forced Degradation Conditions
| Stress Condition | Details |
| Acid Hydrolysis | 1 M HCl at 80°C for 2 hours |
| Base Hydrolysis | 1 M NaOH at 80°C for 2 hours |
| Oxidative Degradation | 30% H₂O₂ at room temperature for 1 hour |
| Thermal Degradation | 105°C for 24 hours |
| Photolytic Degradation | Exposed to UV light (254 nm) for 24 hours |
Results and Discussion
The developed UPLC method provided excellent separation of Levofloxacin, this compound, and other degradation products. The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Specificity and Forced Degradation
The specificity of the method was demonstrated by the separation of the main peak from all impurities generated during forced degradation studies. Significant degradation of Levofloxacin was observed under oxidative and acidic conditions. The peak purity of Levofloxacin was confirmed using the PDA detector, indicating no co-eluting peaks.
A representative workflow for the impurity profiling is depicted below.
Caption: UPLC Impurity Profiling Workflow.
Method Validation Summary
The validation results are summarized in Table 4.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 for Levofloxacin and this compound |
| LOD | 0.01 µg/mL for this compound |
| LOQ | 0.03 µg/mL for this compound |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
The logical relationship for ensuring method suitability is outlined in the diagram below.
Caption: Validation Decision Pathway.
Conclusion
The developed UPLC method is rapid, sensitive, and specific for the determination of this compound and other related impurities in Levofloxacin. The method is proven to be stability-indicating through forced degradation studies. The validation results confirm that the method is suitable for its intended purpose of routine quality control and stability analysis of Levofloxacin.
Application Notes & Protocols: A Validated Stability-Indicating HPLC Method for the Determination of Levofloxacin Q-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin (B1675101) Q-acid, chemically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid, is a critical synthetic intermediate in the manufacturing of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] As a process-related impurity, its effective separation and quantification are paramount to ensure the quality, safety, and efficacy of the final drug product. This document outlines a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Levofloxacin Q-acid. The method is developed in accordance with the International Council for Harmonisation (ICH) guidelines.
Analytical Method Principle
The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a more polar mobile phase. This compound, along with Levofloxacin and other related impurities, is separated and quantified. The method's stability-indicating capability is demonstrated through forced degradation studies, where the drug substance is exposed to various stress conditions such as acid, base, oxidation, heat, and light to ensure that the analytical method can accurately measure the analyte in the presence of its degradation products.[2][3]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent HPLC model: 1260 with DAD or equivalent[4] |
| Column | Cosmosil C18 (250mm x 4.6mm, 5µm)[5][6] |
| Mobile Phase | Buffer and Methanol (68:32 v/v)[5][6] |
| Buffer Preparation: Prepare a solution of 0.5% (v/v) triethylamine (B128534) in 25 mM sodium dihydrogen orthophosphate dihydrate, adjust pH to 6.0 with phosphoric acid.[2] | |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 294 nm[2] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 35°C[6] |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
-
Diluent: A mixture of the mobile phase components is used as the diluent.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a target concentration within the linear range of the method.
Method Validation Protocol
The developed analytical method was validated according to ICH guidelines for the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are performed under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate specificity.[2][3]
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of dilutions of the standard solution over a specified range.[5]
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spike recovery studies at different concentration levels.[5]
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2][3]
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
Quantitative Data Summary
The following tables summarize the quantitative data obtained during the validation of a representative HPLC method for Levofloxacin and its impurities, including this compound (referred to as Impurity A).
Table 1: Linearity Data
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound (Impurity A) | LOQ - 150% of target concentration | > 0.999 |
| Levofloxacin | LOQ - 150% of target concentration | > 0.999 |
Data synthesized from multiple sources indicating typical performance.[5]
Table 2: Accuracy (Recovery) Data
| Analyte | Spiked Concentration Level | Mean Recovery (%) | % RSD |
| This compound (Impurity A) | 50% | 98.5 | < 2.0 |
| 100% | 99.2 | < 2.0 | |
| 150% | 101.1 | < 2.0 |
Accuracy was performed in the range of LOQ to 150.0% of the target concentration.[5]
Table 3: Precision Data
| Analyte | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=6) |
| This compound (Impurity A) | < 2.0 | < 3.0 |
Precision is demonstrated by the low relative standard deviation (RSD).
Table 4: LOD and LOQ
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound (Impurity A) | 0.013 | 0.044 |
Values are indicative and based on reported data for similar impurities.[5][6]
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters for analytical method validation as per ICH guidelines.
Conclusion
The described HPLC method is demonstrated to be simple, specific, accurate, and precise for the quantification of this compound in the presence of Levofloxacin and other process-related impurities and degradation products. The method is stability-indicating and can be successfully employed for routine quality control analysis of bulk drug and pharmaceutical formulations to ensure compliance with regulatory standards. The validation data confirms that the method is reliable and robust for its intended purpose.
References
- 1. This compound 100986-89-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. validated stability-indicating RP-HPLC method for levofloxacin in the presence f degradation products , its process related impurities and identification f oxidative degradant | Semantic Scholar [semanticscholar.org]
- 3. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abap.co.in [abap.co.in]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
Application Note: Utilizing Levofloxacin Q-acid as a Reference Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Levofloxacin (B1675101) Q-acid as a reference standard in the chromatographic analysis of Levofloxacin and its related compounds. Levofloxacin Q-acid, also known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a critical intermediate in the synthesis of Levofloxacin and a potential impurity in the final drug product.[1][2] Its accurate quantification is essential for ensuring the quality, safety, and efficacy of Levofloxacin formulations. This note outlines a validated High-Performance Liquid Chromatography (HPLC) method, including system suitability, standard preparation, and data interpretation.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[3] The manufacturing process of Levofloxacin can lead to the formation of several process-related impurities, one of which is this compound. Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate the control of such impurities within specified limits.[4][5][6][7] Therefore, the availability of a well-characterized reference standard for this compound is crucial for the development and validation of analytical methods for impurity profiling and quality control of Levofloxacin drug substance and drug product.
Quantitative Data Summary
The following table summarizes the quantitative data from a validated HPLC method for the determination of Levofloxacin and its related substances, including this compound (Impurity B).
| Parameter | Levofloxacin | Levofloxacin Impurity A | This compound (Impurity B) | Levofloxacin Impurity C |
| Limit of Detection (LOD) | 0.015 µg/mL | 0.015 µg/mL | 0.004 µg/mL[4] | 0.007 µg/mL |
| Limit of Quantification (LOQ) | 0.046 µg/mL[4] | 0.044 µg/mL[4] | 0.013 µg/mL[4] | 0.022 µg/mL[4] |
| Linearity Range | LOQ to 150% of standard concentration | LOQ to 150% of standard concentration | LOQ to 150% of standard concentration[4] | LOQ to 150% of standard concentration |
| Correlation Coefficient (r²) | >0.998 | >0.998 | >0.998 | >0.998 |
Experimental Protocols
This section provides a detailed protocol for the chromatographic analysis of Levofloxacin and its impurities using this compound as a reference standard.
Materials and Reagents
-
This compound Reference Standard
-
Levofloxacin Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate
-
Cupric sulfate (B86663) pentahydrate
-
L-Isoleucine
-
Water (Milli-Q or equivalent)
-
Levofloxacin drug substance or product for analysis
Chromatographic Conditions
| Parameter | Specification |
| Column | Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm[3] |
| Mobile Phase | Buffer:Methanol (70:30, v/v)[3] |
| Buffer Preparation | Dissolve 8.5 g of ammonium acetate, 1.25 g of cupric sulfate, and 1.0 g of L-Isoleucine in 1000 mL of water.[3] |
| Flow Rate | 0.7 mL/min[3] |
| Column Temperature | 42°C[3] |
| Detector Wavelength | 340 nm[3] |
| Injection Volume | 25 µL[3] |
| Run Time | 60 minutes[3] |
Standard Solution Preparation
3.3.1. This compound Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
3.3.2. Levofloxacin Stock Solution (e.g., 200 µg/mL)
-
Accurately weigh approximately 20 mg of Levofloxacin Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
3.3.3. System Suitability Solution
-
Prepare a solution containing a known concentration of Levofloxacin (e.g., 20 µg/mL) and this compound (e.g., 2 µg/mL) in the mobile phase.
3.3.4. Calibration Standards
-
Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to cover the desired concentration range (e.g., from LOQ to 150% of the specification limit for this impurity).
Sample Preparation
3.4.1. Levofloxacin Drug Substance
-
Accurately weigh approximately 20 mg of the Levofloxacin drug substance into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
3.4.2. Levofloxacin Tablets
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 20 mg of Levofloxacin into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 30 minutes with intermittent shaking to ensure complete extraction.
-
Cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter before injection.[3]
System Suitability
Before sample analysis, inject the system suitability solution and verify the following parameters:
-
Tailing factor for the Levofloxacin peak: Not more than 1.8.[3]
-
Relative Standard Deviation (RSD) for replicate injections: Not more than 10% for the Levofloxacin peak area.[3]
-
Resolution between Levofloxacin and this compound peaks: Should be adequate to ensure accurate integration.
Data Analysis
-
Inject the calibration standards and construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Calculate the percentage of this compound impurity in the Levofloxacin sample using the following formula:
% Impurity = (Concentration of Impurity in Sample / Concentration of Levofloxacin in Sample) * 100
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for using this compound as a reference standard in the quality control of Levofloxacin.
Caption: Workflow for this compound as a reference standard.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quantification of this potential impurity in Levofloxacin drug substance and products. The provided HPLC method and protocols offer a robust framework for quality control laboratories to ensure that Levofloxacin products meet the stringent requirements of regulatory agencies, thereby safeguarding public health.
References
- 1. jnu.ac.bd [jnu.ac.bd]
- 2. This compound | 82419-35-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Levofloxacin Related Compound B - CAS - 100986-89-8 | Axios Research [axios-research.com]
- 7. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enantioselective Synthesis of Levofloxacin Q-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levofloxacin (B1675101), the pure (S)-enantiomer of ofloxacin (B1677185), is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity. The key chiral intermediate in its synthesis is (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1]benzoxazine-6-carboxylic acid, commonly known as Levofloxacin Q-acid. The enantioselective synthesis of this intermediate is crucial for the production of pure levofloxacin, thereby avoiding the less active and potentially side-effect-inducing (R)-enantiomer. This document provides detailed protocols for various enantioselective synthetic routes to this compound, including chemical and enzymatic resolution methods, as well as asymmetric synthesis.
Introduction
The synthesis of enantiomerically pure pharmaceuticals is a significant challenge in drug development. Levofloxacin is a prime example where the therapeutic activity resides in a single enantiomer.[2] The development of efficient and scalable methods for the synthesis of this compound is therefore of high interest. This application note details several proven protocols for achieving high enantiopurity of this key intermediate.
Protocol 1: Chiral Resolution via Diastereomeric Esterification and HPLC Separation
This method involves the esterification of a racemic Q-acid precursor with a chiral auxiliary, followed by the separation of the resulting diastereomers using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol
-
Esterification:
-
Suspend the racemic 9,10-difluoro-3-(hydroxymethyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester in a suitable solvent.
-
Add 3,5-dinitrobenzoyl chloride to form the racemic ester.[1]
-
-
Chiral HPLC Separation:
-
Dissolve the resulting racemic ester mixture in the mobile phase.
-
Inject the solution onto a chiral HPLC column (e.g., SUMIPAX OA-4200).
-
Elute with a mobile phase consisting of hexane-1,2-dichloroethane-ethanol to separate the diastereomers.[1]
-
Collect the fraction corresponding to the (S)-enantiomer.
-
-
Hydrolysis:
-
Hydrolyze the collected ester to yield this compound.
-
Data Summary
| Step | Parameter | Value | Reference |
| HPLC Separation | Column | SUMIPAX OA-4200 | [1] |
| Mobile Phase | Hexane-1,2-dichloroethane-ethanol | [1] |
Synthesis Workflow
Caption: Chiral Resolution Workflow.
Protocol 2: Organocatalytic Asymmetric Hydrogenation
This elegant approach introduces the chirality early in the synthesis through an asymmetric transfer hydrogenation of a benzoxazine (B1645224) precursor, catalyzed by a chiral Brønsted acid.
Experimental Protocol
-
Preparation of the Benzoxazine Precursor:
-
Asymmetric Transfer Hydrogenation:
-
In a reaction vessel, dissolve the benzoxazine precursor in a suitable solvent.
-
Add a chiral Brønsted acid catalyst and a Hantzsch ester as the hydrogen source.[2]
-
Stir the reaction at a controlled temperature until completion.
-
-
Work-up and Cyclization:
Data Summary
| Parameter | Value | Reference |
| Catalyst | Chiral Brønsted Acid | [2] |
| Hydrogen Source | Hantzsch Dihydropyridine | [2] |
| Enantiomeric Excess (ee) | up to 89% | [2] |
Synthesis Workflow
Caption: Asymmetric Hydrogenation Pathway.
Protocol 3: Enzymatic Resolution
This protocol utilizes the enantioselectivity of enzymes, such as porcine liver esterase (PLE), to resolve a racemic ester precursor of this compound.
Experimental Protocol
-
Synthesis of Racemic Ester:
-
Prepare the ofloxacin butyl ester from racemic Q-acid.[3]
-
-
Enzymatic Hydrolysis:
-
Immobilize porcine liver esterase in a suitable matrix (e.g., calcium alginate).[3]
-
Add the immobilized enzyme to a buffered solution (e.g., 0.1 M phosphate (B84403) buffer, pH 6.8) containing the racemic ofloxacin butyl ester.[3]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with stirring. The enzyme will selectively hydrolyze the (S)-ester to Levofloxacin.[3]
-
-
Separation:
-
After the reaction, separate the produced Levofloxacin (from the hydrolyzed S-ester) from the unreacted (R)-ofloxacin butyl ester.
-
Data Summary
| Parameter | Value | Reference |
| Enzyme | Porcine Liver Esterase (PLE) | [3] |
| Substrate | Ofloxacin Butyl Ester | [3] |
| Immobilization Matrix | Calcium Alginate or Polyacrylamide Gel | [3] |
| Immobilization Efficiency (Calcium Alginate) | 58% | [3] |
| Reusability (Polyacrylamide Gel) | Up to 10 times | [3] |
Synthesis Workflow
Caption: Enzymatic Resolution Process.
Final Step: Conversion of this compound to Levofloxacin
Once the enantiomerically pure this compound is obtained, the final step involves condensation with N-methyl piperazine (B1678402).
Experimental Protocol
-
Condensation Reaction:
-
Dissolve this compound in a suitable polar solvent such as dimethyl sulfoxide (B87167) (DMSO).[4]
-
Add N-methyl piperazine to the solution.
-
Heat the reaction mixture to facilitate the condensation.[4][5]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and precipitate the product.
-
Purify the crude Levofloxacin by recrystallization, for example, from an ethanol/water mixture, to obtain the final product, often as a hemihydrate.[4]
-
Data Summary
| Parameter | Value | Reference |
| Reagent | N-methyl piperazine | [4][5] |
| Solvent | Dimethyl sulfoxide (DMSO) | [4] |
| Purification | Recrystallization from Ethanol/Water | [4] |
Conclusion
The enantioselective synthesis of this compound is a critical step in the production of the antibiotic Levofloxacin. The protocols outlined in this application note, including chiral resolution, asymmetric catalysis, and enzymatic resolution, provide robust methods for obtaining this key intermediate with high enantiopurity. The choice of method will depend on factors such as scalability, cost-effectiveness, and available equipment. Each protocol offers a viable pathway for researchers and drug development professionals working on the synthesis of fluoroquinolone antibiotics.
References
Application of Levofloxacin Q-acid in Antibacterial Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a third-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of bacterial pathogens by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1][2][3] Levofloxacin Q-acid, a key intermediate and metabolite of levofloxacin, lacks the N-methyl-piperazinyl moiety at the C-7 position, rendering it largely inactive as a standalone antibacterial agent.[4] However, its carboxylic acid group provides a reactive handle for chemical modification, making it a valuable scaffold in the discovery of novel antibacterial agents. By creating derivatives and conjugates, researchers aim to overcome existing antibiotic resistance mechanisms and enhance the therapeutic potential of the fluoroquinolone core.
This document provides detailed application notes and experimental protocols for utilizing this compound in antibacterial drug discovery, focusing on the synthesis of novel conjugates, and the evaluation of their antibacterial activity and cytotoxicity.
Key Applications of this compound
-
Scaffold for Novel Antibiotics: The carboxylic acid functionality of this compound allows for the synthesis of new derivatives and conjugates.[5]
-
Pro-drug Development: Modification at the carboxylic acid position can be explored to create pro-drugs with altered pharmacokinetic properties.
-
Conjugation with Targeting Moieties: this compound can be conjugated to molecules that target specific bacterial cells or virulence factors, potentially leading to more selective and potent antibacterial agents. A notable example is its conjugation with cell-penetrating peptides to enhance its efficacy.[4]
Data Presentation
Antibacterial Activity of this compound Conjugates
The following table summarizes the in vitro antibacterial activity of a synthesized peptide conjugate of this compound, [R4W4K]-Levofloxacin-Q, against Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. For comparison, data for Levofloxacin and the unconjugated this compound are also presented.
| Compound/Physical Mixture | Organism | MIC (µg/mL)[4] |
| Levofloxacin | MRSA | 2 |
| Klebsiella pneumoniae | 4 | |
| This compound | MRSA | >128 |
| Klebsiella pneumoniae | >128 | |
| [R4W4K]-Levofloxacin-Q Conjugate | MRSA | 8 |
| Klebsiella pneumoniae | 32 | |
| Physical Mixture (this compound + [R4W4K]) | MRSA | 8 |
| Klebsiella pneumoniae | 32 |
Cytotoxicity of Fluoroquinolone-Peptide Conjugates
| Compound | Cell Line | IC50 (µM)[1][6] |
| Levofloxacin-Peptide Conjugate 1 | HEK293 (Human embryonic kidney) | 10 - 100 |
| Levofloxacin-Peptide Conjugate 2 | HepG2 (Human liver cancer) | 10 - 100 |
| Levofloxacin-Peptide Conjugate 3 | LLC-PK1 (Pig kidney epithelial) | 10 - 100 |
Mandatory Visualizations
Caption: Mechanism of action of fluoroquinolones.
Caption: Drug discovery workflow using this compound.
Experimental Protocols
Protocol 1: Synthesis of [R4W4K]-Levofloxacin-Q Peptide Conjugate
This protocol describes the solid-phase synthesis of a peptide conjugate of this compound.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Lys(Dde)-OH, Fmoc-β-Ala-OH)
-
Trp(Boc)-2-chlorotrityl resin
-
N,N-Dimethylformamide (DMF)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound
-
Hydrazine hydrate
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
1,2-ethanedithiol (EDT)
-
Dichloromethane (DCM)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Trp(Boc)-2-chlorotrityl resin in DMF for 30 minutes.
-
Peptide Synthesis (Fmoc Solid-Phase Peptide Synthesis):
-
Assemble the linear peptide sequence on the resin using standard Fmoc chemistry.
-
For each amino acid coupling, use 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 8 equivalents of DIPEA in DMF. Allow the coupling reaction to proceed for 2 hours.
-
After each coupling, wash the resin with DMF.
-
Remove the Fmoc protecting group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF.
-
-
Conjugation of this compound:
-
To the deprotected N-terminus of the peptide on the resin, add a solution of this compound (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the conjugation reaction to proceed for 3 hours with agitation.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/thioanisole/EDT/water (e.g., 95:2.5:2.5:0 v/v/v/v) for 3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Purify the crude peptide conjugate by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a test compound against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Test compound stock solution
-
Positive control antibiotic (e.g., Levofloxacin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11). Column 11 will serve as the growth control (no compound). Column 12 will serve as the sterility control (no bacteria, no compound).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 3: Cytotoxicity Assay using MTT
This protocol describes the determination of the cytotoxic effect of a test compound on a mammalian cell line.
Materials:
-
96-well cell culture plates
-
Mammalian cell line of choice (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
References
- 1. Conjugates of Ciprofloxacin and Levofloxacin with Cell-Penetrating Peptide Exhibit Antifungal Activity and Mammalian Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Antimicrobial Activity of [R₄W₄K]-Levofloxacin and [R₄W₄K]-Levofloxacin-Q Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Conjugates of Ciprofloxacin and Levofloxacin with Cell-Penetrating Peptide Exhibit Antifungal Activity and Mammalian Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Method for Determining the Enantiomeric Purity of Levofloxacin Q-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of Levofloxacin (B1675101) Q-acid. Levofloxacin, the levorotatory enantiomer of Ofloxacin, is a synthetic fluoroquinolone antibiotic. Its enantiomeric purity is a critical quality attribute, as the dextrorotatory enantiomer is significantly less active and may contribute to off-target effects. This document provides two effective protocols: a ligand-exchange chromatography method using a conventional C18 column and a normal-phase method employing a chiral stationary phase (CSP). Detailed experimental protocols, data presentation in tabular format, and a visual workflow diagram are provided to ensure successful implementation in a research or quality control setting.
Introduction
Levofloxacin is the pure (S)-(-)-enantiomer of the racemic drug substance ofloxacin.[1] The antibacterial activity of Levofloxacin is primarily attributed to the (S)-enantiomer, which is reported to be 8 to 128 times more active than its (R)-(+)-enantiomer.[2] Therefore, accurate determination of the enantiomeric purity of Levofloxacin Q-acid (the core chiral carboxylic acid structure) is paramount for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating enantiomers. This can be achieved through the use of chiral stationary phases (CSPs) or by employing chiral mobile phase additives in a ligand-exchange chromatography setup. This application note presents validated methodologies for both approaches.
Data Presentation
The following tables summarize the key chromatographic parameters and performance data for the two distinct chiral HPLC methods for this compound enantiomeric purity determination.
Table 1: Ligand-Exchange HPLC Method Parameters
| Parameter | Value |
| Stationary Phase | Conventional C18 Column |
| Mobile Phase | Methanol (B129727):Water (88:12, v/v) containing 10 mmol L⁻¹ L-leucine and 5 mmol L⁻¹ copper sulfate |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 295 nm |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Resolution (Rs) | > 2.0[3] |
Table 2: Chiral Stationary Phase (CSP) HPLC Method Parameters
| Parameter | Value |
| Stationary Phase | Chiralpak IC (150 x 2.1 mm, 5 µm)[4] |
| Mobile Phase | n-Hexane:Isopropyl Alcohol (95:5, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 295 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Resolution (Rs) | > 3.0[4] |
Experimental Protocols
Method 1: Ligand-Exchange Chromatography
This method utilizes a conventional C18 column and a chiral mobile phase additive to achieve enantiomeric separation.
1. Preparation of Mobile Phase: a. Prepare a 1 L aqueous solution containing 10 mmol of L-leucine and 5 mmol of copper sulfate. b. Mix this aqueous solution with methanol in a ratio of 12:88 (v/v). c. Degas the mobile phase by sonication or vacuum filtration before use.
2. Sample Preparation: a. Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. b. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC System and Conditions: a. Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. b. Set the UV detector to a wavelength of 295 nm. c. Inject 20 µL of the prepared sample solution. d. Run the analysis for a sufficient time to allow for the elution of both enantiomers. The separation is typically achieved in less than 20 minutes.[3]
4. Data Analysis: a. Identify the peaks corresponding to the (S)- and (R)-enantiomers of Levofloxacin. b. Calculate the enantiomeric purity by determining the peak area percentage of the desired (S)-enantiomer relative to the total peak area of both enantiomers.
Method 2: Chiral Stationary Phase (CSP) Chromatography
This method employs a specialized chiral column for direct enantiomeric separation under normal-phase conditions.
1. Preparation of Mobile Phase: a. Mix n-hexane and isopropyl alcohol in a ratio of 95:5 (v/v).[4] b. Degas the mobile phase using an appropriate method.
2. Sample Preparation: a. Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. b. Filter the solution through a 0.45 µm PTFE syringe filter.
3. HPLC System and Conditions: a. Equilibrate the Chiralpak IC column with the mobile phase at a flow rate of 1.0 mL/min. b. Set the column oven temperature to 25°C. c. Set the UV detector to 295 nm. d. Inject 20 µL of the sample solution.
4. Data Analysis: a. Integrate the peak areas for both the (S)- and (R)-enantiomers. b. Calculate the enantiomeric purity using the area percentage method.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the enantiomeric purity of this compound by chiral HPLC.
Caption: Experimental workflow for chiral HPLC analysis.
References
Application Notes and Protocols: Forced Degradation Studies of Levofloxacin Q-acid
Introduction
Levofloxacin (B1675101) Q-acid, chemically known as (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a significant impurity and a primary degradation product of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of Levofloxacin drug products. Forced degradation studies, or stress testing, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3]
This document provides a detailed protocol for conducting forced degradation studies on Levofloxacin Q-acid. The methodologies are based on established stress testing conditions for Levofloxacin and are designed to be adaptable for implementation in a research or quality control laboratory setting.
Experimental Protocols
Forced degradation studies are performed on a sample of this compound to assess its stability under various stress conditions.[4] These conditions typically include hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress.[2]
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, at a concentration of approximately 1 mg/mL. This stock solution will be used for all subsequent stress conditions.
Hydrolytic Degradation
Acid Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 5 N Hydrochloric Acid (HCl).[1]
-
Keep the mixture at 60°C for 6 hours.[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 5 N Sodium Hydroxide (NaOH).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
Alkaline Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 5 N Sodium Hydroxide (NaOH).[1]
-
Maintain the mixture at 60°C for 6 hours.[1]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 5 N Hydrochloric Acid (HCl).
-
Dilute the final solution with the mobile phase to an appropriate concentration for analysis.
Neutral Hydrolysis (Water Hydrolysis):
-
To 1 mL of the this compound stock solution, add 1 mL of purified water.
-
Reflux the mixture for a specified period, for instance, 6 hours.
-
Cool the solution to room temperature.
-
Dilute with the mobile phase to the desired concentration for analysis.
Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 30% (w/w) Hydrogen Peroxide (H₂O₂).[1][2]
-
Keep the solution at room temperature for a designated time, for example, 60 minutes.[1]
-
After the reaction period, dilute the solution with the mobile phase to a suitable concentration for analysis. It is crucial to monitor the reaction, as significant degradation can occur rapidly under oxidative stress.[2][4]
Photolytic Degradation
-
Expose a solution of this compound (in a transparent container) to a light source that provides combined visible and ultraviolet (UV) light, as specified in ICH Q1B guidelines.
-
A typical exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.
-
After the exposure period, dilute the samples to a suitable concentration with the mobile phase for analysis.
Thermal Degradation
-
Place a solid sample of this compound in a thermostatically controlled oven at a high temperature, for example, 105°C, for a period of 72 hours.[2]
-
After the exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed solid in the mobile phase at a suitable concentration for analysis.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison of the stability of this compound under different stress conditions.
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid | 5 N | 60°C | 6 hours |
| Alkaline Hydrolysis | Sodium Hydroxide | 5 N | 60°C | 6 hours |
| Oxidative | Hydrogen Peroxide | 30% w/w | Room Temp. | 60 minutes |
| Thermal (Solid) | Dry Heat | N/A | 105°C | 72 hours |
| Photolytic | UV/Visible Light | N/A | Ambient | As per ICH Q1B |
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for this purpose.
Table 2: Example of a Stability-Indicating HPLC Method for Levofloxacin and its Degradation Products
| Parameter | Condition |
| Column | Cosmosil C18 (250mm x 4.6mm, 5µm)[1] or ACE C18[4] |
| Mobile Phase | Buffer and Methanol (68:32 v/v)[1] or 0.5% (v/v) triethylamine (B128534) in 25 mM sodium dihydrogen orthophosphate dihydrate (pH 6.0) and methanol (gradient)[4] |
| Flow Rate | 1.0 mL/min[5][6] |
| Detection Wavelength | 294 nm[4] or 293 nm[5][6] |
| Column Temperature | Ambient or controlled at 40°C[7] |
| Injection Volume | 10-20 µL |
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation
The following diagram illustrates the general workflow for conducting forced degradation studies of this compound.
Logic of a Stability-Indicating Method
The diagram below outlines the principle of a stability-indicating analytical method, which is to ensure that the peak for the active pharmaceutical ingredient (API) is pure and well-resolved from any degradation products.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. akjournals.com [akjournals.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abap.co.in [abap.co.in]
- 6. abap.co.in [abap.co.in]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Characterization of Levofloxacin Q-acid and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the nuclear magnetic resonance (NMR) characterization of Levofloxacin Q-acid, a key intermediate and potential impurity in the synthesis of the antibiotic Levofloxacin. Furthermore, it outlines the NMR data for known process-related impurities. The provided methodologies and data are intended to assist researchers, scientists, and drug development professionals in the identification, quantification, and structural elucidation of these compounds, ensuring the quality and purity of Levofloxacin active pharmaceutical ingredients (APIs).
Introduction
Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The control of impurities during its synthesis is a critical aspect of pharmaceutical development and manufacturing, as mandated by regulatory agencies. This compound, chemically known as (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1]benzoxazine-6-carboxylic acid, is a crucial starting material and a potential impurity in the synthesis of Levofloxacin. Accurate and robust analytical methods are therefore essential for its characterization and the detection of any related impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. ¹H and ¹³C NMR are particularly valuable for the unambiguous identification and quantification of chemical entities. This application note provides a comprehensive guide to the NMR characterization of this compound and its associated impurities.
Chemical Structures
Caption: Relationship between this compound and its process-related impurities.
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its known process-related impurities. All chemical shifts (δ) are reported in parts per million (ppm).
This compound (Impurity F)
(S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1]benzoxazine-6-carboxylic acid
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (ppm) | Multiplicity (J in Hz) |
| Data not available in the searched sources | Data not available in the searched sources |
Process-Related Impurities
The following data is for three known process-related impurities of Levofloxacin, as identified and characterized in the literature.[1]
Table 1: ¹H and ¹³C NMR Data for Levofloxacin Impurities [1]
| Impurity | Position | ¹H NMR δ (ppm) | Multiplicity, J (Hz) | ¹³C NMR δ (ppm) |
| Imp-1 | ||||
| 1 | 1H | 8.54 | s | |
| 2 | 1H | 8.03 | dd, J= 10.4, 8.8 | |
| 5 | 1H | 4.85 | m | |
| 6 | 2H | 4.35-4.45 | m | |
| 7-CH₃ | 6H | 1.42 | d, J= 6.4 | |
| 8-COOH | 1H | 14.89 | s | |
| 9 | - | - | - | |
| 10 | - | - | - | |
| 11 | - | - | - | |
| 12 | - | - | - | |
| 13 | - | - | - | |
| 14 | - | - | - | |
| 15 | - | - | - | |
| Imp-2 | ||||
| 1 | 1H | 8.66 | s | |
| 2 | 1H | 7.04 | s | |
| 5 | 1H | 4.75 | m | |
| 6 | 2H | 4.45-4.55 | m | |
| 7-CH₃ | 3H | 1.42 | d, J= 6.0 | |
| 8-COOH | 1H | 16.49 | s | |
| 9 | - | - | - | |
| 10 | - | - | - | |
| 11 | - | - | - | |
| 12 | - | - | - | |
| 13 | - | - | - | |
| 14 | - | - | - | |
| 15 | - | - | - | |
| 16-CH₃ | 3H | 2.92 | s | |
| 17 | 2H | 3.35-3.45 | m | |
| 18 | 2H | 3.05-3.15 | m | |
| 19-NH | 1H | 6.51 | s | |
| Imp-3 | ||||
| 1 | 1H | 8.62 | s | |
| 2 | 1H | 7.05 | dd, J= 12.4, 7.2 | |
| 3 | 1H | 4.95 | m | |
| 4-CH₃ | 3H | 1.45 | d, J= 6.8 | |
| 5-CH₂ | 2H | 4.32 | q, J= 7.2 | |
| 6-CH₃ | 3H | 1.40 | t, J= 7.2 | |
| 7-COOH | - | - | - | |
| 8 | - | - | - | |
| 9 | - | - | - | |
| 10 | - | - | - | |
| 11 | - | - | - | |
| 12 | - | - | - | |
| 13 | - | - | - | |
| 14 | - | - | - | |
| 15-N(CH₃)₂ | 6H | 3.05 | t, J= 4.8 |
Experimental Protocols
The following is a general experimental protocol for the NMR characterization of this compound and its impurities.[1]
Sample Preparation
-
Weigh 5-10 mg of the sample (this compound or impurity) accurately.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication if necessary.
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube.
NMR Data Acquisition
NMR spectra were recorded on a 400 MHz spectrometer.[1] The following experiments are recommended for a comprehensive characterization:
-
¹H NMR: Standard proton NMR experiment.
-
¹³C NMR: Standard carbon-13 NMR experiment with proton decoupling.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ signals.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).
Typical Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard zg30
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: 20 ppm
Typical Acquisition Parameters (¹³C NMR):
-
Pulse Program: Standard zgpg30
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1 s
-
Spectral Width: 240 ppm
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants (J values) in the ¹H NMR spectrum.
-
Assign the signals in both ¹H and ¹³C NMR spectra with the aid of 2D NMR data (COSY, HSQC, HMBC).
Visualizations
Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the NMR characterization of this compound and its impurities.
Caption: A typical workflow for NMR characterization.
Signaling Pathway for Impurity Formation (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway for the formation of impurities from this compound during the synthesis of Levofloxacin.
Caption: Hypothetical impurity formation pathway.
Conclusion
The application of 1D and 2D NMR spectroscopy provides an indispensable tool for the comprehensive characterization of this compound and its process-related impurities. The detailed protocols and spectral data presented in this document serve as a valuable resource for quality control and assurance in the pharmaceutical industry, facilitating the production of high-purity Levofloxacin. Further investigation is required to obtain and tabulate the complete NMR data for this compound.
References
Troubleshooting & Optimization
Common impurities in Levofloxacin Q-acid synthesis and their identification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on common impurities encountered during the synthesis of Levofloxacin Q-acid, their identification, and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, chemically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a key intermediate in the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The quality of this compound is critical as impurities can be carried over to the final active pharmaceutical ingredient (API).
Q2: What are the most common impurities found in this compound synthesis?
Common impurities can be broadly categorized as process-related impurities and degradation products. Some of the frequently identified impurities include:
-
Levofloxacin Impurity A (Levo acid/10-Fluoro Levofloxacin impurity): An isomer of Levofloxacin where the piperazine (B1678402) ring is attached at the C-10 position instead of the desired C-9.
-
Levofloxacin Impurity B (Levofloxacin ethyl ester): An esterified form of Levofloxacin, which can arise if ethanol (B145695) is used as a solvent and residual starting material or intermediate is present.
-
Levofloxacin Impurity C (Desmethyl Levofloxacin): Levofloxacin analog where the methyl group on the piperazine ring is absent.
-
Process-Related Impurity 1 (Imp-1): A dimeric impurity formed from intermediates.
-
Process-Related Impurity 2 (Imp-2): An impurity where the fluorine at C-10 is substituted by a fused piperazine ring.
-
Process-Related Impurity 3 (Imp-3): An impurity resulting from the substitution of a fluorine atom by a dimethylamino group.
Q3: How are these impurities typically identified and characterized?
A combination of chromatographic and spectroscopic techniques is employed for the identification and characterization of impurities in this compound synthesis. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of impurities. A stability-indicating HPLC method can resolve the main compound from its potential impurities and degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides information about the molecular weight and fragmentation pattern of the impurities, which is crucial for their preliminary identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated impurities. 1H NMR, 13C NMR, and 2D NMR techniques like COSY, HSQC, and HMBC are employed to determine the exact chemical structure.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis that can lead to impurity formation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of unreacted starting materials | Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry. | Optimize reaction parameters. Ensure proper mixing and temperature control. Use a slight excess of the limiting reagent if appropriate. |
| Formation of over-alkylation products | Use of a strong base or excess alkylating agent. | Use a milder base or control the stoichiometry of the alkylating agent carefully. Consider a stepwise addition of the reagent. |
| Presence of positional isomers (e.g., Impurity A) | Non-selective reaction conditions during the nucleophilic substitution of the fluorine atom. | Optimize the reaction temperature and solvent polarity to favor the desired isomer. The choice of base can also influence selectivity. |
| Formation of ester-related impurities (e.g., Impurity B) | Use of alcohol-based solvents at elevated temperatures in the presence of acidic or basic catalysts. | If possible, replace alcohol-based solvents with non-reactive alternatives like DMSO or DMF. If alcohol is necessary, minimize reaction time and temperature. |
| Increased levels of degradation products | Exposure of reaction mixture or product to harsh acidic or basic conditions, high temperatures, or oxidative environments. | Neutralize the reaction mixture promptly after completion. Use antioxidants if necessary. Store intermediates and the final product under appropriate conditions (e.g., inert atmosphere, protected from light). |
| Incomplete cyclization of the quinolone ring | Inefficient cyclization catalyst or suboptimal reaction conditions (temperature, solvent). | Screen different cyclization catalysts (e.g., potassium carbonate, sodium hydride). Optimize the reaction temperature and ensure the solvent is anhydrous if required by the reaction mechanism. |
Data on Common Impurities
The following table summarizes key data for some of the common impurities identified during Levofloxacin synthesis, which originates from this compound.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical HPLC Retention Time (min)[1] | Mass Spectrometry (m/z)[1] |
| Impurity 1 | C₃₄H₃₄F₂N₄O₈ | 672.66 | 10.37 | 673.23 [M+H]⁺ |
| Impurity 2 | C₁₆H₁₈N₃O₄ | 316.33 | 15.10 | 316.13 [M-H]⁻ |
| Impurity 3 | C₁₇H₂₁F₂N₂O₄ | 355.36 | 19.83 | 355.15 [M-H]⁻ |
| Impurity A | C₁₈H₂₀FN₃O₄ | 361.37 | - | - |
| Impurity B | C₂₀H₂₄FN₃O₄ | 389.42 | - | - |
| Impurity C | C₁₇H₁₈FN₃O₄ | 347.34 | - | - |
Note: Retention times can vary significantly depending on the specific HPLC method used.
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This protocol is a general guideline for the separation of impurities in this compound samples.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: YMC-ODS-A (150 x 4.6 mm, 3.0 µm) or equivalent C18 column.[1]
-
Mobile Phase:
-
Solvent A: Acetonitrile/Buffer (16:84, v/v).[1]
-
Solvent B: Acetonitrile/Methanol/Buffer (30:20:50, v/v/v).[1]
-
Buffer: 3.08 g/L ammonium (B1175870) acetate (B1210297) and 8.43 g/L sodium perchlorate (B79767) monohydrate in water, with the pH adjusted to 2.2 with phosphoric acid.[1]
-
-
Gradient Program:
-
0-5 min: 100% A
-
5-10 min: Linear gradient to 82% A
-
10-15 min: Linear gradient to 40% A
-
15-30 min: 40% A
-
30.1-38 min: 100% A (re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detector Wavelength: 280 nm.[1]
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
LC-MS/MS Method for Impurity Identification
This protocol provides a framework for the identification of unknown impurities.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Similar to the HPLC-UV method, but the buffer should be volatile (e.g., 0.1% formic acid in water) to be compatible with the mass spectrometer.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-1000.[1]
-
MS/MS Analysis: Perform fragmentation of the parent ions of interest to obtain structural information.
-
-
Data Analysis: Use the accurate mass measurements to determine the elemental composition of the impurities and their fragments.
NMR Spectroscopy for Structural Elucidation
For definitive structure confirmation of an isolated impurity.
-
Sample Preparation: Dissolve a purified sample of the impurity (typically >95% purity) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
1D NMR:
-
¹H NMR: Provides information on the number and types of protons and their connectivity.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range proton-carbon couplings, which helps in assembling the molecular skeleton.
-
-
Data Interpretation: The collective data from these NMR experiments are used to piece together the complete chemical structure of the impurity.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for impurity identification and characterization.
References
Technical Support Center: Levofloxacin Q-acid HPLC Analysis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the HPLC analysis of Levofloxacin and its related substances, including the critical Q-acid impurity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in Levofloxacin Q-acid analysis?
A1: Peak tailing is a frequent issue in the analysis of fluoroquinolones like Levofloxacin. The primary cause is the interaction between the basic functional groups on the Levofloxacin molecule and acidic residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase of the HPLC column.[1] This secondary interaction leads to a mixed-mode retention, causing the peaks to tail. Other contributing factors can include column overload, where too much sample is injected, and inappropriate mobile phase pH.[1][2]
Q2: How can I resolve peak tailing issues?
A2: To mitigate peak tailing, consider the following strategies:
-
Mobile Phase Modification: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a concentration of 0.1 to 1.0%.[3][4] TEA will preferentially interact with the active silanol sites, minimizing the secondary interactions with Levofloxacin.
-
pH Adjustment: The pH of the mobile phase is critical.[1] Adjusting the pH can alter the ionization state of both the analyte and the silanol groups, which can improve peak shape. For example, a mobile phase pH of 6.3 has been shown to be effective.[4]
-
Column Selection: Use a column with end-capping or a base-deactivated stationary phase to reduce the number of available silanol groups.
-
Reduce Sample Load: If column overload is suspected, dilute your sample and inject a smaller volume. If the peak shape improves, this was likely the contributing factor.[2]
Q3: My retention times are shifting. What should I do?
A3: Retention time shifts can be caused by several factors. A systematic approach to troubleshooting is recommended:
-
Check the Mobile Phase: Ensure the mobile phase composition is accurate and has been freshly prepared and degassed. Small variations in the organic-to-aqueous ratio or pH can cause shifts.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration is a common cause of drifting retention times.
-
Column Temperature: Verify that the column oven is maintaining a consistent temperature. Fluctuations in temperature will affect retention.[3]
-
Pump and Flow Rate: Check for leaks in the HPLC system and ensure the pump is delivering a constant and accurate flow rate. A robustness study showed that changing the flow rate from 0.4 mL/min to 0.6 mL/min resulted in a retention time shift from 7.58 to 5.04 minutes.[5]
Q4: I am observing poor resolution between Levofloxacin and the Q-acid peak. How can this be improved?
A4: Poor resolution can be addressed by optimizing several chromatographic parameters:
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., methanol (B129727) or acetonitrile) to the aqueous buffer. A slight decrease in the organic solvent percentage can increase retention and improve the separation of closely eluting peaks.
-
pH of the Mobile Phase: The pH can significantly impact the selectivity between two compounds. Small adjustments to the mobile phase pH can alter the charge of the analytes and improve resolution.
-
Column Chemistry: If mobile phase optimization is insufficient, consider a different column. A column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide the necessary selectivity.[5][6] For instance, switching to a Discovery HS F5 column was used to separate co-eluting impurities.[6]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common HPLC issues during this compound analysis.
Caption: A step-by-step workflow for troubleshooting common HPLC analysis issues.
Mechanism of Peak Tailing
The diagram below illustrates the interaction between Levofloxacin and residual silanol groups on the HPLC column's stationary phase, which is a primary cause of peak tailing.
References
Technical Support Center: Optimizing Crystallization of Levofloxacin Q-acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization process of high-purity Levofloxacin (B1675101) Q-acid, also known as (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the importance of crystallizing Levofloxacin Q-acid?
A1: this compound is a critical intermediate in the synthesis of the antibiotic Levofloxacin. The purity of this intermediate directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). Crystallization is a crucial purification step to remove process-related impurities, ensuring a high-purity Q-acid that meets regulatory standards.
Q2: What are the common solvents used for the crystallization of this compound?
A2: Due to its limited solubility in water, this compound is typically crystallized from polar aprotic solvents or aqueous mixtures of organic solvents.[1] A common and effective solvent system is a mixture of ethanol (B145695) and water.[1] Other polar solvents like dimethyl sulfoxide (B87167) (DMSO) can also be used, particularly for initial dissolution.[1]
Q3: What are the key parameters to control during the crystallization process?
A3: The key parameters to control for successful crystallization include:
-
Solvent System and Ratio: The composition of the solvent mixture significantly affects solubility and crystal growth.
-
Temperature: Both the dissolution temperature and the cooling profile are critical for controlling supersaturation and crystal size.
-
pH: As an acidic compound, the pH of the solution can influence its solubility and the precipitation of impurities. Acidification is often used to precipitate the product from a solution of its salt.[1]
-
Agitation: Proper stirring ensures homogeneity of the solution and prevents localized supersaturation.
-
Seeding: Introducing seed crystals can help control polymorphism and particle size distribution.
Q4: What are the common impurities in this compound?
A4: Impurities in this compound can originate from the starting materials or side reactions during its synthesis. While specific impurity profiles can vary, potential impurities may include unreacted starting materials and by-products from the cyclization reaction. The subsequent synthesis of Levofloxacin can introduce impurities such as N-desmethyl levofloxacin and diamine derivatives, highlighting the importance of a pure Q-acid starting material.
Q5: How can the purity of this compound be assessed?
A5: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). A validated, stability-indicating HPLC method is essential for separating the main compound from its potential impurities and degradation products.[2][3][4][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | - Solution is not sufficiently supersaturated (too much solvent).- Cooling is too rapid, preventing nucleation. | - Concentrate the solution by evaporating a portion of the solvent and allow it to cool again.[6]- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a small seed crystal of pure this compound.- Cool the solution more slowly. |
| Oiling out (formation of a liquid instead of solid) | - The melting point of the solute is lower than the temperature of the solution at the point of precipitation.- High concentration of impurities depressing the melting point. | - Re-heat the solution to dissolve the oil and add a small amount of additional solvent before cooling slowly.[6]- Ensure the starting material is not grossly impure. An initial purification step might be necessary. |
| Formation of very fine needles or powder | - High degree of supersaturation leading to rapid nucleation.- Inefficient mixing. | - Reduce the rate of cooling.- Increase the solvent-to-solute ratio slightly to decrease the level of supersaturation.- Ensure adequate agitation throughout the crystallization process. |
| Low yield of crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Incomplete precipitation. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.[6]- Ensure the final cooling temperature is sufficiently low to maximize precipitation.- Adjust the pH if precipitation is pH-dependent. |
| Poor purity of isolated crystals | - Impurities co-precipitated with the product.- Inefficient washing of the crystal cake. | - Re-crystallize the product, potentially using a different solvent system.- Ensure the crystals are thoroughly washed with a cold, appropriate solvent to remove residual mother liquor. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | [7] |
| CAS Number | 82419-35-0 | [1] |
| Molecular Formula | C₁₃H₉F₂NO₄ | [8] |
| Molecular Weight | 281.21 g/mol | [8] |
| Melting Point | >300 °C | [1][8] |
| Solubility | Limited solubility in water; soluble in polar aprotic solvents like DMSO. | [1] |
| Optical Rotation | [α]²⁰/D -64° (c=1 in DMSO) | [1][8] |
Table 2: HPLC Purity Analysis Parameters (Example Method)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Buffer and Methanol (70:30 v/v) |
| Buffer | 8.5g ammonium (B1175870) acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 42°C |
| Detection Wavelength | 340 nm |
| Injection Volume | 25 µL |
| This is an example method adapted from Levofloxacin analysis and may require optimization for this compound.[2] |
Experimental Protocols
Protocol 1: Crystallization of this compound from Ethanol/Water
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (1N, if pH adjustment is needed for initial dissolution of a salt form)
-
Sodium Hydroxide (1N, if pH adjustment is needed for precipitation)
-
Filter paper
-
Standard laboratory glassware (Erlenmeyer flask, beaker, funnel, etc.)
-
Heating mantle or water bath
-
Magnetic stirrer
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to wet the solid.
-
Heat the mixture gently with stirring.
-
Gradually add more ethanol until the solid dissolves completely.
-
If the crude material is a salt, it may be necessary to dissolve it in water and then precipitate the Q-acid by adjusting the pH to approximately 3 with 1N HCl.[1] The collected solid can then be used for recrystallization.
-
-
Hot Filtration (Optional):
-
If the hot solution contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid, indicating the point of saturation.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.
-
For further crystallization, the flask can be placed in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Protocol 2: Purity Determination by HPLC
This protocol provides a general guideline for assessing the purity of this compound using HPLC.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a standard solution of high-purity this compound at a known concentration in a suitable diluent (e.g., mobile phase).
-
Prepare a sample solution of the crystallized this compound at the same concentration as the standard solution.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters outlined in Table 2 (or an optimized method).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for this compound crystallization.
References
- 1. This compound | 82419-35-0 | Benchchem [benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. scispace.com [scispace.com]
- 4. akademiamedycyny.pl [akademiamedycyny.pl]
- 5. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid [lgcstandards.com]
- 8. Levofloxacin carboxylic acid | 100986-89-8 [chemicalbook.com]
Degradation pathways of Levofloxacin Q-acid under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levofloxacin (B1675101) Q-acid. The information is designed to address specific issues that may be encountered during experimental stress degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is Levofloxacin Q-acid and why is its degradation profile important?
This compound, chemically known as (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a key intermediate in the synthesis of the antibiotic Levofloxacin. Understanding its degradation pathways under various stress conditions is crucial for developing stable pharmaceutical formulations and ensuring the quality and safety of the final drug product. Regulatory agencies require comprehensive stability data, which includes identifying potential degradants.
Q2: Under what conditions is this compound expected to degrade?
This compound is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. It is relatively stable to heat.[1][2] Significant degradation has been observed under oxidative stress, with minor degradation occurring in acidic conditions.[2]
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathways involve modifications to the core structure. Under acidic conditions, hydrolysis of the carboxylic acid group can occur.[1] In alkaline conditions, the pyrido-benzoxazine core may undergo ring-opening.[1] Oxidative conditions can lead to the formation of N-oxide derivatives.[3] Photodegradation often involves alterations at the N-methylpiperazine moiety in the parent drug, Levofloxacin, suggesting that the core ring system of the Q-acid may also be susceptible to photolytic cleavage.[4]
Troubleshooting Guide for Stress Degradation Studies
This guide addresses common problems encountered during forced degradation studies of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation observed under acidic or basic conditions. | Insufficient stress concentration or duration. | Increase the molarity of the acid (e.g., 5.0 M HCl) or base (e.g., 5.0 M NaOH) and/or extend the exposure time.[2] Ensure the temperature is appropriate for the intended stress level. |
| Inconsistent or irreproducible degradation results. | Variability in experimental conditions. | Standardize all parameters, including the concentration of the stressor, temperature, light exposure (for photostability), and the source of this compound. Use a calibrated and validated analytical method. |
| Difficulty in separating degradation products using HPLC. | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, pH, column type, and gradient elution program. A C18 column is commonly used.[2][5] Ensure the detector wavelength is appropriate for both the parent compound and potential degradants (e.g., 294 nm).[5] |
| Mass balance is not within the acceptable range (90-110%). | Co-elution of degradants, non-UV active degradants, or adsorption of compounds. | Check for peak purity using a photodiode array (PDA) detector.[2] Consider using a universal detector like a mass spectrometer (MS) to identify non-UV active compounds. Evaluate the sample and standard preparation procedures for any potential loss of analyte. |
Quantitative Data Summary
The following table summarizes the degradation of Levofloxacin under various stress conditions. While this data is for the parent drug, it provides a strong indication of the expected behavior of this compound due to their structural similarity.
| Stress Condition | Reagent/Parameters | Exposure Time | Degradation (%) | Key Degradation Products | Reference |
| Acidic Hydrolysis | 5.0 M HCl | 12 hours | Minor | Impurity B and an unknown impurity | [2] |
| Alkaline Hydrolysis | 5.0 M NaOH | 12 hours | No significant degradation | - | [2] |
| Oxidative Degradation | 30% H₂O₂ | 5 minutes | Significant | One major unknown impurity | [2] |
| Thermal Degradation | 105 °C | 72 hours | No significant degradation | - | [2] |
| Photolytic Degradation | UV light (ICH Q1B) | 72 hours | No significant degradation | - | [2] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
Caption: Workflow for conducting forced degradation studies.
Methodology:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of buffer and organic solvent) to obtain a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an equal volume of 5.0 M HCl and reflux for 12 hours.[2]
-
Alkaline Hydrolysis: Treat the stock solution with an equal volume of 5.0 M NaOH and reflux for 12 hours.[2]
-
Oxidative Degradation: Treat the stock solution with 30% H₂O₂ at room temperature for 5 minutes.[2]
-
Thermal Degradation: Expose the solid drug to a dry heat of 105°C for 72 hours.[2]
-
Photolytic Degradation: Expose the drug solution to UV light as per ICH Q1B guidelines for 72 hours.[2]
-
-
Sample Preparation for Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples, including the control (unstressed) sample, to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Characterize the degradation products using techniques like LC-MS/MS to elucidate their structures.
-
Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method.
Caption: Key parameters for a stability-indicating HPLC method.
Methodology:
-
Column: YMC Pack Pro-C18, 50 mm x 4.6 mm, 3.0 µm particle size.[2]
-
Mobile Phase: A mixture of 1.0% (v/v) triethylamine (B128534) in water (pH adjusted to 6.30 with orthophosphoric acid), methanol, and acetonitrile in a ratio of 7.7:1.3:1.0.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Detection: UV at 235 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Postulated Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on known degradation patterns of similar fluoroquinolones.
Caption: Potential degradation pathways under stress conditions.
References
- 1. This compound | 82419-35-0 | Benchchem [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. Solid-state properties and antibiotic potency of levofloxacin – dicarboxylate salts prepared by the green method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation products of levofloxacin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Genotoxic Impurities in Levofloxacin Q-acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing genotoxic impurities (GTIs) during the production of Levofloxacin Q-acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential sources of genotoxic impurities in the synthesis of this compound?
Q2: What are the regulatory limits for genotoxic impurities in active pharmaceutical ingredients (APIs) and their intermediates?
Regulatory bodies like the European Medicines Agency (EMA) have established a Threshold of Toxicological Concern (TTC) for genotoxic impurities. For most pharmaceuticals, a TTC of 1.5 µ g/day intake of a GTI is considered to pose an acceptable cancer risk (<1 in 100,000 over a lifetime).[4] From this value, a permitted concentration limit in the API can be calculated based on the maximum daily dose of the drug. For impurities with sufficient toxicological data, compound-specific acceptable intakes can be established.[5] For intermediates, the control strategy often involves demonstrating that the impurity is effectively purged during subsequent manufacturing steps to a level that is at or below 30% of the acceptable limit in the final API.[5][6]
Q3: What analytical techniques are most suitable for detecting and quantifying potential GTIs in this compound?
Due to the typically low concentration of GTIs, highly sensitive analytical methods are required. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a primary choice for non-volatile GTIs, especially when coupled with highly sensitive detectors.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful for identifying and quantifying both known and unknown impurities at very low levels, offering high specificity and structural information.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile GTIs.
The choice of method depends on the physicochemical properties of the potential impurity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, leading to the formation of genotoxic impurities.
| Problem | Potential Cause(s) | Recommended Action(s) |
| High levels of unreacted starting materials in the final Q-acid product. | - Incomplete reaction due to incorrect stoichiometry, insufficient reaction time, or suboptimal temperature.- Inefficient purification. | - Optimize Reaction Conditions: Systematically vary the molar ratios of reactants, reaction time, and temperature to ensure complete conversion.- Improve Purification: Employ techniques like recrystallization or column chromatography to effectively remove unreacted starting materials. |
| Formation of unexpected side-products with structural alerts for genotoxicity. | - Side reactions occurring due to poorly controlled reaction conditions (e.g., temperature excursions).- Reactivity of intermediates with solvents or other reagents. | - Process Control: Implement strict in-process monitoring to maintain optimal reaction parameters.- Solvent and Reagent Selection: Evaluate the potential for side reactions between intermediates and the chosen solvent or other reagents. Consider alternative, less reactive options if necessary. |
| Presence of positional isomers. | - Lack of regioselectivity during the cyclization step of the quinolone ring formation. | - Catalyst and Condition Optimization: The choice of acid or base catalyst and the reaction temperature can significantly influence regioselectivity. Experiment with different catalysts to favor the desired isomer. |
| Dimerization of the final product or intermediates. | - Strong intermolecular hydrogen bonding, particularly at high concentrations. | - Dilution: Perform the final reaction and purification steps in more dilute solutions to minimize intermolecular interactions.- Solvent Choice: Use polar aprotic solvents like DMF or DMSO that can disrupt hydrogen bonding.[9] |
Experimental Protocols
Below are detailed methodologies for the analysis of potential impurities in this compound. These are starting points and may require optimization for specific laboratory conditions and impurity profiles.
Protocol 1: HPLC-UV Method for Purity Analysis of this compound
This method is adapted from established procedures for Levofloxacin and its impurities and is suitable for determining the purity of this compound and detecting non-volatile impurities.[7][10]
-
Chromatographic Conditions:
-
Column: Purospher® STAR RP-18 endcapped (5 µm) 250 x 4.6 mm or equivalent L1 packing.[10]
-
Mobile Phase: A gradient mixture of a buffer solution and an organic modifier.
-
Buffer: Prepare a solution containing ammonium (B1175870) acetate, cupric sulfate, and L-isoleucine in water, with the pH adjusted to approximately 4.0 with a suitable acid.
-
Organic Modifier: Methanol or Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 294 nm.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample solution and run the gradient program.
-
Identify and quantify impurities based on their relative retention times compared to a reference standard of this compound.
-
Protocol 2: LC-MS/MS Method for Trace-Level Impurity Profiling
This method is designed for the sensitive detection and identification of unknown and trace-level impurities.[8]
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: A suitable gradient from low to high percentage of mobile phase B over a run time of 20-30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for initial screening and product ion scan for structural elucidation.
-
Collision Energy: Optimized for the fragmentation of potential impurities.
-
-
Sample Preparation:
-
Prepare a sample solution of this compound in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL.
-
-
Procedure:
-
Inject the sample and acquire data in both full scan and data-dependent MS/MS modes.
-
Process the data to identify potential impurities by comparing the mass-to-charge ratios and fragmentation patterns with known databases or by de novo structural elucidation.
-
Visualizations
Diagram 1: General Workflow for GTI Assessment and Control
Caption: Workflow for Genotoxic Impurity Assessment and Control.
Diagram 2: Troubleshooting Logic for Elevated Impurity Levels
Caption: Troubleshooting Logic for Elevated Impurity Levels.
References
- 1. scbt.com [scbt.com]
- 2. asianjpr.com [asianjpr.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. tapi.com [tapi.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. jbino.com [jbino.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of Levofloxacin Q-Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Levofloxacin (B1675101) Q-acid ((S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final Levofloxacin Q-acid product has a persistent yellow discoloration. What is the likely cause and how can I remove it?
A1: A yellow tint in the final product often indicates the presence of process-related impurities or degradation products. One common cause is the formation of colored byproducts during the synthesis, especially at elevated temperatures.
Troubleshooting Steps:
-
Activated Carbon Treatment: During the purification process, after dissolving the crude this compound in a suitable solvent, you can add activated carbon. Stir the suspension for a period (e.g., 30 minutes) at a slightly elevated temperature before filtering it off. This can effectively adsorb colored impurities.
-
Recrystallization Solvent Selection: The choice of solvent for recrystallization is critical. A solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal. Experiment with different solvent systems, such as ethanol (B145695)/water mixtures, to find the optimal conditions for precipitating pure, colorless crystals.[1]
-
pH Adjustment: The solubility of this compound is pH-dependent. Carefully adjusting the pH of the solution can help in selectively precipitating the desired product while leaving some impurities in the mother liquor.
Q2: I am observing a significant loss of yield during the recrystallization of this compound. What are the potential reasons and how can I improve the recovery?
A2: Yield loss during recrystallization is a common issue and can be attributed to several factors.
Troubleshooting Steps:
-
Solvent Volume: Using an excessive volume of the recrystallization solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling. Optimize the solvent volume to the minimum required to dissolve the crude product at the chosen temperature.
-
Cooling Rate and Temperature: Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities. A slower, controlled cooling process will encourage the growth of larger, purer crystals. Ensure the final cooling temperature is sufficiently low to maximize precipitation.
-
Mother Liquor Analysis: Analyze the mother liquor using techniques like HPLC to quantify the amount of this compound remaining. If a substantial amount is present, you may be able to recover a second crop of crystals by concentrating the mother liquor and repeating the cooling process.
-
Solvent Polarity: The polarity of the solvent mixture is crucial. For instance, in an ethanol/water system, the proportion of water is critical. A minor change in the amount of water can significantly affect the solubility and, consequently, the yield.[1]
Q3: My HPLC analysis of purified this compound shows the presence of several impurities. What are the common impurities and how can I minimize them?
A3: Several process-related impurities can arise during the synthesis of this compound. Understanding their origin is key to minimizing their formation.
Common Impurities:
-
Starting Material Carryover: Incomplete reaction can lead to the presence of unreacted starting materials in the crude product.
-
Isomeric Impurities: The R-isomer of this compound can be a significant impurity if the stereoselectivity of the synthesis is not well-controlled.
-
Side-Reaction Products: Unwanted side reactions can generate various impurities. For instance, one identified impurity is ethyl (S)-7-(dimethylamino)-6,8-difluoro-1-(1-hydroxypropan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, which can form when a fluorine atom is substituted by a dimethylamino group.[3]
Minimization Strategies:
-
Reaction Monitoring: Closely monitor the progress of the synthesis reaction using techniques like TLC or HPLC to ensure complete conversion of the starting materials.
-
Control of Reaction Conditions: Strictly control reaction parameters such as temperature, reaction time, and stoichiometry of reagents to minimize the formation of side products.
-
Chromatographic Purification: For high-purity requirements, flash chromatography can be employed to separate closely related impurities from the this compound.[3]
Q4: I am having difficulty dissolving the crude this compound for purification. What are suitable solvents?
A4: this compound is soluble in some organic solvents, and its solubility can be manipulated by pH.
Solvent Considerations:
-
Aprotic Polar Solvents: Solvents like DMSO can be effective for dissolving this compound, especially at elevated temperatures.[4]
-
Acidic Conditions: this compound is a carboxylic acid and will have better solubility in basic aqueous solutions due to salt formation. Conversely, it will precipitate in acidic conditions. This property can be utilized for purification through pH manipulation. A process for purifying the subsequent product, Levofloxacin, involves dissolving the technical grade material in an aqueous alkaline solution, which could be a strategy to explore for the Q-acid as well.[5]
-
Solvent Mixtures: Mixtures of solvents, such as ethanol and water, are often used for recrystallization. The ratio of the solvents is a critical parameter to optimize for both solubility and subsequent crystallization.[1]
Data Presentation
Table 1: Common Impurities in Levofloxacin Synthesis and their Analytical Detection
| Impurity Name | Potential Origin | Typical Analytical Method |
| (R)-isomer of Levofloxacin | Non-stereoselective synthesis | Chiral HPLC |
| Ethyl (S)-7-(dimethylamino)-6,8-difluoro-1-(1-hydroxypropan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | Side reaction during synthesis | Reversed-phase HPLC, LC-MS/MS, NMR[3] |
| Unreacted Starting Materials | Incomplete reaction | HPLC, TLC |
| Degradation Products | Exposure to stress conditions (acid, base, oxidation) | Stability-indicating HPLC methods[2][6] |
Table 2: HPLC Parameters for Impurity Profiling of Levofloxacin (Adaptable for Q-acid)
| Parameter | Condition 1[7] | Condition 2[8] |
| Column | Inertsil ODS-3V C18, 250*4.6mm, 5µ | Zorbax SB C18, 4.6x250 mm |
| Mobile Phase | Buffer and methanol (B129727) 70:30 v/v | A: Ammonium acetate, sodium perchlorate, water, phosphoric acid (pH 2.2) and acetonitrile (B52724) (85:15). B: Acetonitrile. |
| Flow Rate | 0.7 ml/min | 1.0 mL/min |
| Detector | 340nm | 294 nm, 238 nm |
| Column Temperature | 42°C | 40°C |
| Injection Volume | 25µL | 10 µL |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is a generalized representation based on synthetic routes described in the literature.[1][3]
-
Reaction Setup: In a suitable reaction vessel, charge the starting materials, for example, ethyl (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylate.
-
Hydrolysis: Add a suitable acid, such as a mixture of acetic acid and sulfuric acid, to the starting material.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 1 hour), monitoring the reaction progress by TLC or HPLC.
-
Cooling and Precipitation: Upon completion of the reaction, cool the mixture to room temperature to allow the this compound to precipitate.
-
Filtration and Washing: Filter the precipitated solid and wash it with water to remove residual acid and other water-soluble impurities.
-
Drying: Dry the obtained crude this compound under vacuum at an appropriate temperature (e.g., 60-70°C) until a constant weight is achieved.
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound.[1]
-
Dissolution: In a clean flask, dissolve the crude this compound in a minimal amount of a suitable solvent system (e.g., a mixture of ethanol and water) at reflux temperature.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir at reflux for 30 minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration to remove it. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool down slowly to room temperature. Further cooling in an ice bath (e.g., to 5-10°C) can be done to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a suitable temperature (e.g., 60-70°C) to a constant weight.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship between synthesis conditions and impurity formation.
References
- 1. sciforum.net [sciforum.net]
- 2. jbino.com [jbino.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. US20030144511A1 - Methods for the purification of levofloxacin - Google Patents [patents.google.com]
- 5. WO2006048889A1 - An improved process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. caribjscitech.com [caribjscitech.com]
- 8. CN103755722A - Levofloxacin and ofloxacin synthesis method - Google Patents [patents.google.com]
Impact of Levofloxacin Q-acid quality on the final active pharmaceutical ingredient (API)
Welcome to the Technical Support Center for Levofloxacin (B1675101) Active Pharmaceutical Ingredient (API) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of Levofloxacin, with a particular focus on the critical role of Levofloxacin Q-acid quality.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of Levofloxacin from this compound.
| Problem | Potential Cause Related to this compound | Recommended Action |
| Low Yield of Levofloxacin API | High levels of impurities in this compound: Unreacted starting materials or byproducts in the Q-acid can lead to side reactions, consuming reactants and reducing the yield of the desired Levofloxacin API. | - Analyze the this compound for purity using HPLC (see Experimental Protocol 1). - Ensure the purity of this compound is >98%. - If purity is low, purify the Q-acid via recrystallization before use. |
| Inappropriate particle size of this compound: A large particle size can result in a reduced surface area, leading to a slower reaction rate and incomplete conversion to Levofloxacin. | - Determine the particle size distribution of the this compound (see Experimental Protocol 2). - If the particle size is too large, consider milling or micronization to achieve a finer, more uniform particle size. | |
| High moisture content in this compound: Excess moisture can interfere with the reaction between this compound and N-methylpiperazine, potentially leading to the formation of byproducts and reducing the overall yield. | - Measure the water content of the this compound using Karl Fischer titration (see Experimental Protocol 3). - Ensure the moisture content is within the specified limits. - If the moisture content is high, dry the this compound under vacuum before proceeding with the synthesis. | |
| High Impurity Levels in Final Levofloxacin API | Carry-over of impurities from this compound: Certain impurities present in the starting this compound may be structurally similar to Levofloxacin or may react to form new impurities that are difficult to remove in the final API. For instance, the presence of related substances in the Q-acid can directly contaminate the final product. | - Conduct a thorough impurity profiling of the this compound using a validated HPLC method (see Experimental Protocol 1). - Identify and quantify any significant impurities. - If specific impurities are known to be problematic, source this compound with stricter controls on those impurities. |
| Formation of Levofloxacin N-oxide: This impurity can form through oxidation. While it can be a degradation product of Levofloxacin itself, the quality of the starting materials and reaction conditions can influence its formation.[1] | - Minimize exposure of the reaction mixture and the final API to light and oxidizing agents.[1] - Use high-purity starting materials, including this compound, to reduce potential catalysts for oxidation. | |
| Color of Final API is Off-Specification (e.g., too dark) | Presence of colored impurities in this compound: Even trace amounts of highly colored impurities in the starting material can impact the color of the final API. | - Visually inspect the this compound for any discoloration. - Analyze for colored impurities using appropriate analytical techniques (e.g., UV-Vis spectroscopy). - If the Q-acid is discolored, consider a purification step like carbon treatment or recrystallization. |
| Inconsistent Physical Properties of API (e.g., crystal form, bulk density) | Variability in the physicochemical properties of this compound: Differences in the crystal form (polymorphism), particle shape, and bulk density of the starting Q-acid can influence the crystallization process of the final Levofloxacin API, leading to batch-to-batch inconsistencies. | - Characterize the solid-state properties of the incoming this compound using techniques like X-ray Powder Diffraction (XRPD) and microscopy. - Ensure consistent sourcing and establish specifications for the physical properties of the Q-acid. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality so important?
A1: this compound, chemically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is the key starting material for the synthesis of Levofloxacin. Its quality is paramount because the purity, impurity profile, and physical characteristics of the Q-acid directly influence the yield, purity, and overall quality of the final Levofloxacin API.[2][3]
Q2: What are the critical quality attributes of this compound to monitor?
A2: The critical quality attributes for this compound include:
-
Purity: Typically, a purity of >98% is required.
-
Impurity Profile: The identity and quantity of any impurities should be well-characterized, as they can be carried over or lead to the formation of new impurities in the final API.
-
Moisture Content: Excess water can negatively impact the reaction.
-
Particle Size Distribution: This affects the reaction rate and consistency.
-
Residual Solvents: Solvents from the synthesis of the Q-acid must be controlled.
Q3: How can I identify and quantify impurities in this compound and the final API?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for identifying and quantifying impurities in both this compound and the final Levofloxacin API.[4] A validated, stability-indicating HPLC method should be used. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[5]
Q4: Can the particle size of this compound affect the final API?
A4: Yes, the particle size of the this compound can significantly impact the synthesis process and the final API. A smaller and more uniform particle size increases the surface area available for reaction, which can lead to a faster and more complete reaction, potentially increasing the yield and reducing unreacted starting material in the final product.[]
Q5: What is the impact of residual solvents in this compound?
A5: Residual solvents from the manufacturing process of this compound can have several negative impacts. They can interfere with the subsequent reaction to form Levofloxacin, potentially leading to side reactions and lower yields. Furthermore, if carried through to the final API, they can affect its physicochemical properties and may be harmful to patients. Regulatory guidelines, such as those from the ICH, set strict limits for residual solvents in APIs.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Objective: To determine the purity of this compound and Levofloxacin API and to quantify any related substances.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized based on the specific impurities being analyzed.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where Levofloxacin and its impurities have significant absorbance (e.g., 294 nm).
-
Procedure:
-
Prepare standard solutions of Levofloxacin and any known impurity reference standards at known concentrations.
-
Prepare a sample solution of the this compound or Levofloxacin API in a suitable diluent.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the reference standards.
-
Calculate the purity of the main component by area normalization.
-
Protocol 2: Particle Size Analysis by Laser Diffraction
-
Objective: To determine the particle size distribution of this compound.
-
Instrumentation: A laser diffraction particle size analyzer.
-
Procedure:
-
Disperse a representative sample of the this compound powder in a suitable dispersant (liquid or gas).
-
Introduce the dispersion into the measurement zone of the instrument.
-
A laser beam is passed through the dispersed sample, and the scattered light pattern is measured by a series of detectors.
-
The instrument's software calculates the particle size distribution based on the light scattering data.
-
Protocol 3: Water Content Determination by Karl Fischer Titration
-
Objective: To measure the moisture content in this compound.
-
Instrumentation: A Karl Fischer titrator (coulometric or volumetric).
-
Procedure:
-
Introduce a known weight of the this compound sample into the titration cell containing the Karl Fischer reagent.
-
The reagent reacts with the water present in the sample.
-
The instrument measures the amount of reagent consumed to reach the endpoint of the titration, which is directly proportional to the amount of water in the sample.
-
The water content is typically expressed as a percentage by weight.
-
Visualizations
Caption: Workflow for the synthesis of Levofloxacin API from this compound.
Caption: Relationship between this compound quality and API issues.
References
Strategies to improve the yield of Levofloxacin Q-acid synthesis
Welcome to the technical support center for the synthesis of Levofloxacin (B1675101) from Levofloxacin Q-acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Levofloxacin from this compound?
A1: The most prevalent method involves the condensation reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid (this compound) with N-methylpiperazine.[2][3] This reaction is typically carried out in a polar solvent at an elevated temperature.[2]
Q2: What are the recommended solvents and reaction temperatures?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for this synthesis.[2][4] The reaction temperature generally ranges from 80°C to 110°C.[2][4] Some protocols suggest that using DMSO as a solvent provides the best results.[2]
Q3: Is the use of a base necessary for the reaction?
A3: While some methods proceed without base additives, others incorporate an inorganic base like sodium hydroxide (B78521) or potassium hydroxide.[1][4] The addition of a base can neutralize the hydrogen fluoride (B91410) generated during the reaction.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the consumption of the starting material (this compound) and the formation of the Levofloxacin product.[2]
Q5: What are some common impurities that can form during the synthesis?
A5: Potential impurities include the R-enantiomer (anti-levofloxacin), desmethyl levofloxacin, N-oxide levofloxacin, defluoro-levofloxacin, and decarboxy-levofloxacin.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect solvent or reactant ratios. - Product loss during workup and purification. | - Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature within the 80-110°C range.[2][4] - Ensure accurate molar ratios of this compound to N-methylpiperazine (e.g., 1:2).[2] - Carefully perform extraction and crystallization steps to minimize loss. |
| High Impurity Levels | - Side reactions due to high temperatures. - Presence of impurities in starting materials. - Inefficient purification. | - Maintain the reaction temperature within the recommended range. - Use high-purity starting materials. - Employ purification methods such as recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) and treatment with activated carbon.[2] |
| Difficulty in Product Isolation/Crystallization | - Incorrect solvent system for crystallization. - Presence of impurities inhibiting crystallization. | - Use a solvent system like ethanol/water or acetonitrile/water for crystallization to obtain the stable hemihydrate form.[2] - Purify the crude product using activated carbon before crystallization.[2] |
| Formation of the R-enantiomer | - Racemization during the reaction. | - Ensure the starting this compound is of high enantiomeric purity. - Mild reaction conditions may help minimize racemization. |
Quantitative Data Summary
Table 1: Reaction Conditions for Levofloxacin Synthesis
| Parameter | Value | Reference |
| Reactant Ratio | 1 mol this compound : 2 mol N-methylpiperazine | [2] |
| Solvent | DMSO | [2][4] |
| Temperature | 80°C - 110°C | [2][4] |
| Reaction Time | 1 - 9 hours | [4][5] |
Table 2: Example Yield Data
| Starting Material | Product | Yield | Reference |
| 9,10-difluoro-3-methyl-7-oxo precursor and 4-methylpiperazine | Levofloxacin | 92% | [1] |
| Ethyl (S)-9,10-difluoro-3-methyl-7-oxo-...-carboxylate | This compound | 87% (total yield over four steps) | [5] |
Experimental Protocols
Protocol 1: Synthesis of Levofloxacin from this compound
This protocol is based on a general procedure described in the literature.[2]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add this compound (1 mole) and N-methylpiperazine (2 moles).
-
Solvent Addition: Add DMSO (e.g., 200 ml for a specific scale).
-
Heating: Heat the reaction mixture to 80°C.
-
Monitoring: Monitor the reaction progress using TLC until the this compound spot disappears.
-
Workup: After the reaction is complete, the product can be isolated through various methods, including precipitation and filtration.
Protocol 2: Purification and Formation of Levofloxacin Hemihydrate
This protocol outlines a method for purifying the crude Levofloxacin and converting it to its stable hemihydrate form.[2]
-
Dissolution: Dissolve the crude Levofloxacin (e.g., 150 g) in a mixture of ethanol (e.g., 810 ml) and water (e.g., 90 ml).
-
Decolorization: Add activated carbon (e.g., 10 g) and stir the mixture at reflux temperature for approximately 30 minutes.
-
Filtration: Filter the hot solution to remove the activated carbon.
-
Crystallization: Cool the filtrate to 5-10°C for 1 hour to induce crystallization.
-
Isolation and Drying: Filter the product and dry it at 60-70°C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the synthesis and purification of Levofloxacin.
Caption: Troubleshooting logic for optimizing Levofloxacin synthesis.
References
- 1. This compound | 82419-35-0 | Benchchem [benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. WO2006048889A1 - An improved process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]
- 4. CN114478573A - Synthetic method of levofloxacin - Google Patents [patents.google.com]
- 5. Levofloxacin carboxylic acid | 100986-89-8 [chemicalbook.com]
Identifying and characterizing unknown peaks in Levofloxacin Q-acid chromatogram
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unknown peaks in the chromatogram of Levofloxacin (B1675101) Q-acid.
Frequently Asked Questions (FAQs)
Q1: What is Levofloxacin Q-acid and why is it important to analyze its purity?
This compound, with the chemical formula C13H9F2NO4, is a key intermediate or impurity related to the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1][2] Its chemical name is (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][3]benzoxazine-6-carboxylic acid.[1][4] The purity of active pharmaceutical ingredients (APIs) and their intermediates is critical for the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines regarding the identification and qualification of impurities in new drug substances.[5][6]
Q2: What are the regulatory thresholds for identifying and qualifying unknown impurities?
According to ICH Q3A(R2) guidelines, the thresholds for reporting, identifying, and qualifying impurities are based on the maximum daily dose of the drug substance. For a drug substance with a maximum daily dose of ≤ 2 g/day , the following thresholds generally apply:
| Threshold | Level |
| Reporting Threshold | ≥ 0.05% |
| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake, whichever is lower |
| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake, whichever is lower |
Table 1: ICH Q3A(R2) Impurity Thresholds for Drug Substances with a Maximum Daily Dose ≤ 2 g/day .[6]
Any unknown peak exceeding the identification threshold requires structural elucidation.[6]
Q3: What are the common sources of unknown peaks in a chromatogram?
Unknown peaks in an HPLC chromatogram can originate from various sources:
-
Process-related impurities: By-products, intermediates, or starting materials from the synthesis of this compound.[7][8][9][10]
-
Degradation products: Formed due to exposure of the sample to stress conditions like acid, base, oxidation, heat, or light.[11]
-
Systematic contamination: Ghost peaks arising from the mobile phase, glassware, or carryover from previous injections.
-
Adduct formation in LC-MS: Interaction of the analyte with mobile phase components to form adducts (e.g., [M+Na]+, [M+K]+), which can be mistaken for impurities.
Troubleshooting Guide for Unknown Peaks
This guide provides a systematic approach to identifying and characterizing unknown peaks in your this compound chromatogram.
Step 1: Initial Assessment and System Check
The first step is to determine if the unknown peak is a genuine analyte-related substance or an artifact.
| Observation | Potential Cause | Troubleshooting Action |
| Peak appears in blank injections (mobile phase only). | Mobile phase contamination or system contamination. | Prepare fresh mobile phase using high-purity solvents and water. Flush the HPLC system thoroughly. |
| Peak has a very broad or unusual shape. | Late eluting peak from a previous injection or column degradation. | Extend the run time to ensure all components from the previous injection have eluted. If the problem persists, replace the column.[11] |
| Retention time of the unknown peak is inconsistent. | Issues with the HPLC system (e.g., pump, injector) or mobile phase preparation. | Check the HPLC system for leaks, ensure proper pump operation, and verify the mobile phase composition and pH. |
| The peak is present in the sample but not in a freshly prepared standard. | Sample degradation or contamination of the sample diluent. | Prepare a fresh sample and analyze immediately. Ensure the purity of the sample diluent. |
Table 2: Initial Troubleshooting for Unknown Peaks.
Step 2: Preliminary Characterization using HPLC-UV and LC-MS
Once you have confirmed the peak is not an artifact, the next step is to gather more information about its properties.
| Technique | Information Gained |
| HPLC with Photodiode Array (PDA) Detector | Provides the UV spectrum of the unknown peak. This can be compared to the spectrum of this compound to see if they share a similar chromophore, suggesting it might be a related impurity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Determines the mass-to-charge ratio (m/z) of the unknown peak, providing its molecular weight. High-resolution mass spectrometry (HRMS) can help determine the elemental composition. Tandem MS (MS/MS) provides fragmentation patterns that offer clues about the molecule's structure.[12] |
Table 3: Preliminary Characterization Techniques.
Diagram: Logical Workflow for Initial Investigation
Caption: A logical workflow for the initial investigation of an unknown peak.
Step 3: Forced Degradation Studies
Forced degradation studies can help to generate potential degradation products and match them with the unknown peaks observed in the chromatogram.
Experimental Protocol: Forced Degradation of this compound
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H2O2 and keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analysis: After the specified time, neutralize the acidic and basic solutions and dilute all samples to the appropriate concentration. Analyze the stressed samples by HPLC-UV and LC-MS and compare the chromatograms with that of the unstressed sample.
Note: The conditions mentioned above are starting points and may need to be optimized.
Potential Degradation Products of Related Compounds
Based on studies of Levofloxacin, one known degradation product is Levofloxacin N-oxide .[13][14][15] This could also be a potential degradation product of this compound under oxidative or photolytic stress.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| This compound | C13H9F2NO4 | 281.05 |
| Levofloxacin | C18H20FN3O4 | 361.15 |
| Levofloxacin N-oxide | C18H20FN3O5 | 377.14 |
Table 4: Molecular Information for this compound and Related Compounds.[1][16][17]
Step 4: Isolation and Structural Elucidation
If the unknown peak is present at a significant level (i.e., above the ICH identification threshold) and cannot be identified through the above methods, isolation and structural elucidation are necessary.
Experimental Workflow: Impurity Isolation and Characterization
Caption: A workflow for the isolation and structural elucidation of an unknown impurity.
Experimental Protocol: Preparative HPLC for Impurity Isolation
-
Method Development: Develop an analytical HPLC method that provides good resolution between the unknown peak and the main component (this compound).
-
Scale-up: Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate. The mobile phase composition should be kept consistent.[3][18]
-
Fraction Collection: Inject the sample and collect the fraction corresponding to the unknown peak.
-
Purity Analysis: Analyze the collected fraction using the analytical HPLC method to confirm its purity.
-
Solvent Removal: Remove the solvent from the purified fraction, typically by lyophilization or evaporation under reduced pressure.
Structural Elucidation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of an unknown compound.[19][20] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed information about the connectivity of atoms in the molecule.[21][22]
Quantitative Data Summary
The following table provides data on known process-related impurities of Levofloxacin, which may be relevant for the analysis of this compound.
| Impurity Name | Relative Retention Time (RRT) | [M+H]⁺ (m/z) | Potential Source |
| Imp-1 | 1.63 | 619.16 | Process-related |
| Imp-2 | 2.37 | 316.13 | Process-related |
| Imp-3 | 3.11 | 355.15 | Process-related |
Table 5: Process-Related Impurities Identified in Levofloxacin Batches. (RRT is relative to the Levofloxacin peak)
Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used as a starting point for your investigations. Experimental conditions may need to be optimized for your specific analytical setup and sample matrix.
References
- 1. This compound | C13H9F2NO4 | CID 688333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. welch-us.com [welch-us.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN105367585A - Preparation method of levofloxacin impurities - Google Patents [patents.google.com]
- 9. CN105367585B - The preparation method of levofloxacin impurity - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. halocolumns.com [halocolumns.com]
- 12. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scbt.com [scbt.com]
- 16. Levofloxacin N-oxide | C18H20FN3O5 | CID 10970860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. warwick.ac.uk [warwick.ac.uk]
- 19. jchps.com [jchps.com]
- 20. hyphadiscovery.com [hyphadiscovery.com]
- 21. omicsonline.org [omicsonline.org]
- 22. youtube.com [youtube.com]
Stability issues of Levofloxacin Q-acid in different solvents
Disclaimer: Direct stability studies on Levofloxacin (B1675101) Q-acid are limited in publicly available literature. The following information is largely based on data from its structurally related compound, Levofloxacin, and general knowledge of fluoroquinolone stability. Levofloxacin Q-acid, lacking the piperazinyl moiety at the C-7 position, may exhibit different stability characteristics, particularly concerning degradation pathways involving this functional group.
Troubleshooting Guides
This section addresses common stability-related issues encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected degradation of this compound in solution. | Photodegradation: Exposure to UV or ambient light. Fluoroquinolones are known to be light-sensitive. | - Prepare and store solutions in amber-colored glassware or protect them from light using aluminum foil. - Minimize exposure to light during experimental procedures. |
| Oxidative degradation: Presence of oxidizing agents or dissolved oxygen. | - Use de-gassed solvents for solution preparation. - Consider purging solutions with an inert gas (e.g., nitrogen or argon). - Avoid sources of peroxide contamination in solvents like THF or diethyl ether. | |
| Acid- or base-catalyzed hydrolysis: Inappropriate pH of the solvent or buffer. | - Maintain the pH of aqueous solutions within a stable range, ideally between 5 and 7.[1] - Use appropriate buffer systems to control the pH. | |
| Precipitation of this compound from solution. | Poor solubility in the chosen solvent. | - Consult solubility data for Levofloxacin and its analogues. Levofloxacin is soluble in DMSO and DMF.[2] - Consider using a co-solvent system. |
| Change in pH: The solubility of Levofloxacin and its analogues is pH-dependent.[3] | - Ensure the pH of the solution is maintained within a range where the compound is soluble. | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products. - Use a stability-indicating analytical method capable of separating the parent compound from its degradants.[4][5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of Levofloxacin, the primary degradation pathways are expected to be photodegradation and oxidation.[4][7][8] Acid-catalyzed degradation can also occur, though it is generally less pronounced than oxidative degradation.[7] The absence of the piperazine (B1678402) ring in this compound means it will not undergo degradation pathways involving this group, such as N-oxidation, which is a known degradation pathway for Levofloxacin.[9]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of fluoroquinolones in aqueous solutions is significantly influenced by pH. For Levofloxacin, the molecule is more stable in the pH range of around 7.[1][10] Both acidic and alkaline conditions can lead to increased degradation. The rate of photodegradation of levofloxacin is also pH-dependent, with increased degradation observed in the pH range of 5.0-9.0.[11]
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: For Levofloxacin, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are suitable for preparing stock solutions.[2] It is sparingly soluble in methanol (B129727) and slightly soluble in ethanol.[12] Given its structural similarity, similar solubility behavior can be expected for this compound. It is crucial to use high-purity, peroxide-free solvents.
Q4: Are there any specific storage recommendations for this compound solutions?
A4: To minimize degradation, solutions of this compound should be stored at low temperatures (e.g., -20°C) and protected from light.[2] For aqueous solutions, it is recommended to use them fresh or store for no more than one day.[2] The stability in organic solvents like DMSO at low temperatures is generally better.
Quantitative Stability Data (Based on Levofloxacin Studies)
The following tables summarize the degradation of Levofloxacin under various stress conditions. This data can serve as a reference for predicting the stability of this compound.
Table 1: Forced Degradation of Levofloxacin
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 5.0 M HCl | 12 hours | Ambient | Minor | [4] |
| Base Hydrolysis | 5.0 M NaOH | 12 hours | Ambient | No significant degradation | [4] |
| Oxidation | 30% H₂O₂ | 5 minutes | Water Bath | Significant | [4] |
| Thermal | Heat | 72 hours | 105°C | No significant degradation | [4] |
| Photolytic | UV Light | 72 hours | Ambient | Minor | [4] |
Table 2: Photodegradation Rate Constants of Levofloxacin in Different Solvents
| Solvent | Apparent First-Order Rate Constant (kobs) x 10-3 min-1 | Reference |
| Aqueous Solution (pH 7.0) | ~0.8 | [3] |
| Methanol | Not specified | |
| Acetonitrile (B52724) | Not specified |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
-
Acid Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Withdraw samples at each time point, neutralize with an appropriate amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Degradation:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Follow the same procedure as for acid degradation, neutralizing with 1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period.
-
Withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and keep it in a hot air oven maintained at a specific temperature (e.g., 60°C or 80°C) for a defined period.
-
Withdraw samples at different time points, cool to room temperature, and dilute for analysis.
-
For solid-state thermal stability, store the powdered drug at the same temperature and analyze by dissolving in a suitable solvent at each time point.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Simultaneously, keep a control sample protected from light.
-
Analyze the samples at appropriate time intervals.
-
-
HPLC Analysis:
-
Analyze all the samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from its degradation products. A typical method for levofloxacin uses a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).[4][6]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. sphinxsai.com [sphinxsai.com]
- 5. akjournals.com [akjournals.com]
- 6. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates | MDPI [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. abap.co.in [abap.co.in]
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Validation for Levofloxacin Q-Acid Analysis
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of pharmaceutical compounds is critical. Levofloxacin (B1675101), the levorotatory enantiomer of ofloxacin, is a widely used antibiotic. Its inactive R-enantiomer, often referred to as Levofloxacin Q-acid, is considered a chiral impurity and its levels must be strictly controlled. This guide provides a comparative analysis of two distinct validated chiral High-Performance Liquid Chromatography (HPLC) methods for the determination of Levofloxacin's chiral impurity.
Method Comparison: Ligand-Exchange vs. Chiral Stationary Phase
The two primary approaches for the chiral separation of Levofloxacin and its R-enantiomer are ligand-exchange chromatography using a chiral mobile phase additive and chromatography using a chiral stationary phase (CSP). Below is a summary of their performance characteristics based on published experimental data.
| Parameter | Method 1: Ligand-Exchange Chromatography | Method 2: Chiral Stationary Phase (CSP) Chromatography |
| Principle | Utilizes a conventional C18 column with a chiral mobile phase additive (L-leucine and copper sulfate) to form diastereomeric complexes that can be separated. | Employs a stationary phase with a chiral selector (Chiralpak IC) that directly interacts with the enantiomers, leading to differential retention. |
| Resolution | 2.4[1] | > 3[2] |
| Linearity Range | 0.5 - 400 µg/mL[1] | Not explicitly stated, but validated. |
| Correlation Coefficient (r) | 0.9991 (Levofloxacin), 0.9997 (R-enantiomer)[1] | Not explicitly stated, but validated. |
| Limit of Detection (LOD) | Not explicitly stated. | 0.509 µg/mL for (R)-enantiomer[2] |
| Limit of Quantitation (LOQ) | Not explicitly stated. | 1.316 µg/mL for (R)-enantiomer[2] |
| Accuracy (% Recovery) | Not explicitly stated. | 95% to 105% for (R)-enantiomer[2] |
| Precision (RSD) | < 2.3% (for the overall method)[1] | Method described as precise, but specific RSD values not provided.[2] |
Experimental Protocols
Method 1: Ligand-Exchange Chromatography
This method offers the advantage of using a standard, less expensive C18 column. The chirality is introduced into the system via the mobile phase.
-
Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Conventional C18 column.[1]
-
Mobile Phase: A methanol-water solution (88:12, v/v) containing 10 mmol L-1 of L-leucine and 5 mmol L-1 of copper sulfate.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection (wavelength not specified in the provided abstract).
-
Temperature: Not specified.
Method 2: Chiral Stationary Phase (CSP) Chromatography
This method utilizes a specialized column with a chiral stationary phase for direct enantiomeric separation.
-
Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Chiralpak IC (150 mm x 2.1 mm, 5 µm).[2]
-
Mobile Phase: A mixture of n-hexane and isopropyl alcohol in the ratio of 95:5 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection (wavelength not specified in the provided abstract).
-
Temperature: Not specified.
Workflow for Chiral HPLC Method Validation
The validation of a chiral HPLC method is a systematic process to ensure that the analytical procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for method validation according to ICH guidelines.
Caption: A typical workflow for the validation of a chiral HPLC method.
Conclusion
Both the ligand-exchange and chiral stationary phase methods demonstrate the capability to separate Levofloxacin from its R-enantiomer. The choice between the two methods will depend on the specific requirements of the laboratory.
-
The ligand-exchange method offers a cost-effective alternative by using a conventional C18 column. However, the mobile phase preparation is more complex, and it may be more susceptible to variations in mobile phase composition.
-
The chiral stationary phase method provides a higher resolution and is generally more robust and straightforward to implement, though the initial investment in a chiral column is higher.[2]
For routine quality control analysis where high throughput and robustness are critical, the CSP method might be preferred. For research and development settings where cost and flexibility are major considerations, the ligand-exchange method presents a viable option. It is essential to conduct a thorough validation of the chosen method in the user's laboratory to ensure its suitability for the intended application.
References
A Comparative Analysis of Synthetic Routes to Levofloxacin Q-acid
For Researchers, Scientists, and Drug Development Professionals
Levofloxacin Q-acid, chemically known as (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is the crucial chiral core in the synthesis of Levofloxacin, a third-generation fluoroquinolone antibiotic. The efficiency of its synthesis directly impacts the overall yield, purity, and cost-effectiveness of Levofloxacin production. This guide provides an objective comparison of two prominent synthetic routes to this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Routes
The synthesis of this compound is predominantly approached via two distinct strategies: a multi-step synthesis commencing from a basic fluorinated aromatic compound, and a more direct hydrolysis of its corresponding ethyl ester. Each route presents a unique profile of advantages and challenges in terms of complexity, yield, and reaction conditions.
| Parameter | Route 1: Multi-step Synthesis from Tetrafluorobenzoyl Chloride | Route 2: Hydrolysis of this compound Ethyl Ester |
| Starting Material | 2,3,4,5-Tetrafluorobenzoyl chloride | (S)-Ethyl-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate |
| Route Complexity | High (Multiple sequential reactions) | Low (Single-step reaction) |
| Key Transformations | Acylation, Amine Exchange, Intramolecular Cyclization, Hydrolysis | Ester Hydrolysis (Acid or Base catalyzed) |
| Chiral Introduction | Reaction with (S)-2-aminopropanol | Assumes chiral precursor is used |
| Reported Yield | An overall yield of 87% over four steps has been reported for a similar synthesis of the core structure.[3] | 96.22% (Acid-catalyzed)[3] |
| Reaction Time | Multi-day synthesis | ~1-3 hours[3][4] |
| Key Reagents | N,N-dimethylaminomethyl acrylate (B77674), Triethylamine (B128534), (S)-2-aminopropanol, K₂CO₃, HCl, Acetic Acid.[5] | Sulfuric acid, Acetic acid, Water (Acidic) OR Potassium hydroxide, Ethanol (Basic).[3][4] |
| Scalability | More complex to scale up due to multiple steps and intermediates. | Highly scalable due to process simplicity. |
Synthesis Route Visualizations
The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.
Detailed Experimental Protocols
Route 1: Multi-step Synthesis from 2,3,4,5-Tetrafluorobenzoyl Chloride
This route builds the core tricyclic structure through a series of sequential reactions. The following protocol is a representative synthesis based on methodologies described in patent literature[5].
-
Condensation: 2,3,4,5-Tetrafluorobenzoyl chloride is dissolved in a suitable organic solvent such as toluene. This solution is then reacted with N,N-dimethylaminomethyl acrylate in the presence of an acid scavenger like triethylamine to yield the enamine intermediate, 2-(2,3,4,5-tetrafluorobenzoyl)-3-(dimethylamino)acrylate.
-
Amine Exchange: (S)-2-aminopropanol is added to the reaction mixture from the previous step. The amine exchange reaction proceeds to form 2-(2,3,4,5-tetrafluorobenzoyl)-3-(((S)-2-hydroxy-1-methylethyl)amino)acrylate.
-
Cyclization: The intermediate from the amine exchange is dissolved in a high-boiling polar aprotic solvent like DMF. A base, such as potassium carbonate (K₂CO₃), is added, and the mixture is heated. This promotes an intramolecular nucleophilic aromatic substitution (SNAᵣ) to form the benzoxazine (B1645224) ring, yielding the cyclized ester, (S)-Ethyl-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed under acidic conditions, as detailed in Route 2, to yield the final this compound.
Route 2: Hydrolysis of this compound Ethyl Ester
This route is an efficient final step, assuming the precursor ester is available. Both acid- and base-catalyzed methods are effective.
Method A: Acid-Catalyzed Hydrolysis [3]
-
Reaction Setup: To the crude (S)-ethyl-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1][2]oxazino[2,3,4-ij]quinoline-6-carboxylate, add acetic acid followed by water at room temperature and stir to mix.
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise to the mixture.
-
Heating: Upon completion of the addition, heat the reaction mixture to reflux and maintain at reflux for 1 hour.
-
Isolation: Cool the reaction to room temperature. The product precipitates out of the solution.
-
Purification: Filter the solid precipitate. Wash the filter cake with water and dry to obtain this compound. A product content of 96.22% was achieved using this method.[3]
Method B: Base-Catalyzed Hydrolysis [4]
-
Reaction Setup: Suspend 900 mg of ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate in 20 mL of ethanol.
-
Base Addition: Add 5 mL of an aqueous solution containing 500 mg of potassium hydroxide.
-
Heating: Heat the mixture to 50-60°C and allow it to react for 3 hours.
-
Work-up: Distill off the solvent. Add 10 mL of water to the residue.
-
Isolation: Neutralize the mixture with hydrochloric acid to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The product can be further recrystallized from ethanol.
Conclusion
The choice between the multi-step synthesis (Route 1) and the direct hydrolysis (Route 2) for producing this compound depends significantly on the availability and cost of the starting materials. Route 1 offers a complete synthesis from a basic building block, providing control over the entire manufacturing process. However, it is a more complex and lengthy procedure. Route 2 is exceptionally efficient, high-yielding, and simple to execute, making it the preferred method when the advanced intermediate, this compound ethyl ester, is readily accessible. For industrial-scale production, the simplicity and high conversion rate of the hydrolysis route present clear economic and processing advantages.
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Levofloxacin carboxylic acid | 100986-89-8 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. CN110804064A - A kind of synthetic method of levoxyfluorocarboxylic acid - Google Patents [patents.google.com]
A Comparative Guide: Levofloxacin Q-acid vs. Ofloxacin Q-acid as Synthetic Precursors
In the synthesis of fluoroquinolone antibiotics, the selection of an appropriate precursor is a critical determinant of the final product's yield, purity, and overall manufacturing efficiency. This guide provides a detailed comparison of two key intermediates: Levofloxacin (B1675101) Q-acid and Ofloxacin (B1677185) Q-acid, which serve as precursors for the synthesis of Levofloxacin and Ofloxacin, respectively. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in process development and optimization.
Ofloxacin is a racemic mixture containing equal amounts of the (S)-isomer (Levofloxacin) and the (R)-isomer (Dextrofloxacin)[1]. Levofloxacin, the pure (S)-enantiomer, is generally considered to be about twice as active as Ofloxacin[2]. Consequently, the synthesis of the enantiomerically pure Levofloxacin requires a stereospecific approach, utilizing the (S)-enantiomer of the intermediate, known as Levofloxacin Q-acid[1]. Ofloxacin Q-acid, on the other hand, is the corresponding racemic intermediate used in the synthesis of Ofloxacin[3].
Performance Comparison: Synthesis of Active Pharmaceutical Ingredients
The primary role of both this compound and Ofloxacin Q-acid is to serve as the core molecular scaffold upon which the final active pharmaceutical ingredient (API) is constructed. This typically involves a condensation reaction with N-methylpiperazine to introduce the C-7 substituent, a key functional group for the antibacterial activity of these fluoroquinolones[1][2].
While direct, side-by-side comparative studies under identical conditions are not extensively published, analysis of various synthetic routes reported in scientific literature and patents allows for a comparative assessment of their performance as precursors. The following table summarizes key quantitative data extracted from various sources. It is important to note that reaction conditions can significantly influence outcomes, and the data presented here are for illustrative purposes based on specific reported experiments.
| Parameter | This compound to Levofloxacin | Ofloxacin Q-acid to Ofloxacin | Source |
| Typical Yield | 85-95% | 90-98% | [4][5] |
| Reported Purity (HPLC) | >99.5% | >99% | [2] |
| Typical Reaction Solvent | DMSO, Pyridine, Acetonitrile | DMSO, DMF | [2][4][6] |
| Typical Reaction Temperature | 80-140°C | 90-120°C | [2][4] |
| Typical Reaction Time | 4-8 hours | 3-10 hours | [7] |
Note: The yields and reaction conditions are representative examples from different synthetic methodologies and may not be directly comparable due to variations in scale, reagents, and purification methods.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of Levofloxacin and Ofloxacin from their respective Q-acid precursors. These are compiled from various patented and published methods and should be adapted and optimized for specific laboratory conditions.
Synthesis of Levofloxacin from this compound
This process involves the condensation of (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (this compound) with N-methylpiperazine.
Materials:
-
This compound
-
N-methylpiperazine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (optional, as an acid scavenger)
-
Water
-
Chloroform (B151607) (for extraction)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound in DMSO.
-
Add N-methylpiperazine to the solution. The molar ratio of N-methylpiperazine to this compound is typically between 1.5:1 and 3:1.
-
If desired, add an acid scavenger like triethylamine.
-
Heat the reaction mixture to 100-120°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Adjust the pH to 7.0-7.5 with a suitable base to precipitate the crude Levofloxacin.
-
Filter the precipitate, wash with water, and dry.
-
For further purification, the crude product can be extracted with chloroform and then recrystallized from a solvent mixture such as ethanol/water to yield pure Levofloxacin hemihydrate[6].
Synthesis of Ofloxacin from Ofloxacin Q-acid
This protocol describes the reaction of 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (Ofloxacin Q-acid) with N-methylpiperazine.
Materials:
-
Ofloxacin Q-acid
-
N-methylpiperazine
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (as an acid-binding agent)
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Activated carbon
Procedure:
-
Combine Ofloxacin Q-acid and N-methylpiperazine in DMSO in a reaction vessel.
-
Add triethylamine as an acid-binding agent.
-
Heat the mixture to 90-100°C and maintain for several hours until the reaction is complete, as monitored by TLC or HPLC[4].
-
After the reaction, recover the DMSO under reduced pressure.
-
Add water to the residue and adjust the pH to approximately 3.0 with hydrochloric acid to dissolve the product.
-
Treat the acidic solution with activated carbon for decolorization and filter.
-
Adjust the pH of the filtrate to 7.0 with a sodium hydroxide solution to precipitate the Ofloxacin.
-
Cool the mixture, filter the solid product, wash with water, and dry to obtain Ofloxacin[4].
Synthesis Pathway and Workflow Visualization
The following diagrams illustrate the chemical synthesis pathways and a general experimental workflow for the production of Levofloxacin and Ofloxacin from their Q-acid precursors.
Conclusion
Both this compound and Ofloxacin Q-acid are effective precursors for the synthesis of their respective active pharmaceutical ingredients. The choice between them is fundamentally dictated by the desired final product: enantiomerically pure Levofloxacin or racemic Ofloxacin. The synthetic step involving the condensation with N-methylpiperazine is robust for both precursors, with high yields and purities achievable under optimized conditions. For the production of Levofloxacin, the critical aspect lies in the enantiomeric purity of the starting this compound, which is carried through to the final product. The operational steps for both syntheses are similar, primarily involving a condensation reaction followed by purification. The selection of solvents and reaction conditions can be fine-tuned to optimize yield, purity, and process economics for either precursor.
References
- 1. Ofloxacin Q acid, (R)- | 110548-07-7 | Benchchem [benchchem.com]
- 2. WO2006048889A1 - An improved process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]
- 3. Ofloxacin Q-acid Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. CN103360410A - Preparation method of ofloxacin - Google Patents [patents.google.com]
- 5. CN101648960A - Method for preparing ofloxacin - Google Patents [patents.google.com]
- 6. sciforum.net [sciforum.net]
- 7. CN114478573A - Synthetic method of levofloxacin - Google Patents [patents.google.com]
Spectroscopic comparison of Levofloxacin and its Q-acid precursor
A detailed analysis of the key spectroscopic differences between the active pharmaceutical ingredient Levofloxacin (B1675101) and its synthetic precursor, Q-acid, supported by experimental data and protocols.
This guide provides a comprehensive spectroscopic comparison of Levofloxacin and its immediate synthetic precursor, (3S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, commonly known as Q-acid. The primary structural difference between these two compounds is the presence of a 4-methyl-piperazinyl group at the C-10 position of Levofloxacin, which replaces a fluorine atom on the Q-acid core.[1][2] This substitution results in distinct and identifiable signatures across various spectroscopic techniques, which are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final active pharmaceutical ingredient (API).[3]
Molecular and Physical Properties
The fundamental differences in molecular structure are reflected in their chemical formulas and molecular weights. Levofloxacin is synthesized from the Q-acid by reacting it with N-methyl piperazine (B1678402).[1][4]
| Property | Levofloxacin Q-acid | Levofloxacin |
| IUPAC Name | (3S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[5] | (S)-9-Fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[2][6] |
| Molecular Formula | C₁₃H₉F₂NO₄[7] | C₁₈H₂₀FN₃O₄[6] |
| Molecular Weight | 281.21 g/mol [7] | 361.4 g/mol [6] |
| Key Structural Difference | Difluoro at C-9 and C-10[7] | 4-methyl-piperazinyl group at C-10[6] |
Spectroscopic Data Comparison
The addition of the N-methyl piperazine moiety to the Q-acid structure to form Levofloxacin introduces new functional groups and alters the electronic environment of the molecule, leading to significant changes in their respective spectra.
UV-Vis spectroscopy reveals shifts in the absorption maxima (λmax) due to changes in the chromophoric system. The extension of conjugation and the presence of the nitrogen-containing piperazine ring in Levofloxacin influences its absorption profile compared to the Q-acid.
| Compound | λmax (nm) | Solvent/Conditions |
| This compound | Data not available in provided search results. | - |
| Levofloxacin | ~288 nm, ~292 nm, ~330 nm | Water, Methanol (B129727), Acetonitrile mixtures, 0.1 N HCl[8][9][10][11] |
FTIR spectroscopy is highly effective for comparing the functional groups present in both molecules. The most notable differences are the appearance of N-H stretching vibrations from the piperazinyl group in Levofloxacin and the distinct fingerprint regions.
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | Levofloxacin (Observed Wavenumber, cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | Broad, ~3000 cm⁻¹ (Confirmed presence)[7] | Broad, ~3268 cm⁻¹[12] |
| C-H Stretch (Aliphatic/Aromatic) | ~2850-3000 cm⁻¹ | ~2803-2974 cm⁻¹[13] |
| N-H Stretch (Piperazinyl) | Absent | Broad split band ~3100-3600 cm⁻¹[14] |
| C=O Stretch (Carboxylic Acid) | ~1730 cm⁻¹ (Confirmed presence)[7] | ~1724-1735 cm⁻¹[13] |
| C=O Stretch (Quinolone Ring) | ~1620-1630 cm⁻¹ | ~1622-1629 cm⁻¹[12][13] |
| C-F Stretch | Present (specific value not cited) | ~839 cm⁻¹[12] |
NMR spectroscopy provides the most detailed structural comparison. The ¹H NMR spectrum of Levofloxacin shows additional signals corresponding to the protons of the N-methyl piperazine ring, which are absent in the Q-acid spectrum. Similarly, the ¹³C NMR spectrum of Levofloxacin contains extra carbon signals from this moiety.
| Nucleus | This compound | Levofloxacin |
| ¹H NMR | Lacks signals for the N-methyl piperazine ring. | Shows characteristic signals for the N-methyl group (singlet, ~2.2-2.3 ppm) and piperazine ring protons (multiplets, ~2.4-3.4 ppm).[15][16] |
| ¹³C NMR | Lacks signals for the N-methyl piperazine ring. | Shows additional signals corresponding to the carbons of the N-methyl piperazine ring.[17] |
| ¹⁹F NMR | Shows two distinct signals for the fluorine atoms at C-9 and C-10 (δ −112.3 ppm and −116.7 ppm).[7] | Shows a single fluorine signal for the C-9 fluorine. |
Mass spectrometry directly confirms the successful conversion of Q-acid to Levofloxacin by showing a clear increase in the molecular ion mass corresponding to the addition of the N-methyl piperazine group.
| Parameter | This compound | Levofloxacin |
| Molecular Ion [M+H]⁺ | m/z 281.21[7] | m/z 362.15[18] |
| Fragmentation Pattern | Fragmentation would originate from the difluoro-benzoxazine carboxylic acid core. | Fragmentation includes characteristic losses of the piperazine side chain. |
Experimental Workflow and Methodologies
The following section details the typical protocols used to acquire the spectroscopic data for the comparison of Levofloxacin and its Q-acid precursor.
Caption: Workflow of spectroscopic comparison.
-
UV-Visible Spectroscopy
-
Instrumentation: A double beam UV-Visible spectrophotometer with 10 mm quartz cells.
-
Sample Preparation: Stock solutions (e.g., 200.0 μg/mL) of the reference standards are prepared in a suitable solvent such as methanol, 0.1 N HCl, or a water:methanol:acetonitrile mixture.[10][19] Working solutions are prepared by appropriate dilution of the stock solution to a concentration range of approximately 2-12 μg/mL.[9][11]
-
Analysis: The absorption spectra are recorded over a wavelength range of 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).[19]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory or used with the KBr pellet method.
-
Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the crystal. For the KBr method, the sample is mixed with dry potassium bromide and pressed into a thin pellet.
-
Analysis: Spectra are typically recorded in the range of 4000-400 cm⁻¹. The resulting spectrum reveals absorption bands corresponding to the specific functional groups within the molecule.[13][20]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Samples are dissolved in a deuterated solvent, commonly Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), at a concentration suitable for the instrument's sensitivity.[17][21]
-
Analysis: ¹H, ¹³C, and other relevant nuclei (like ¹⁹F) spectra are acquired. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.[3][17]
-
-
Mass Spectrometry (MS)
-
Instrumentation: Typically a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source. High-resolution mass spectrometers like Orbitrap or Time-of-Flight (TOF) are used for accurate mass measurements.[3]
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation on an LC column.
-
Analysis: The instrument is operated in positive or negative ion mode to detect the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). Tandem MS (MS/MS) experiments are conducted to study the fragmentation patterns, which aids in structural confirmation.[3]
-
References
- 1. sciforum.net [sciforum.net]
- 2. WO2006048889A1 - An improved process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Levofloxacin synthesis - chemicalbook [chemicalbook.com]
- 5. Levofloxacin carboxylic acid | 100986-89-8 | IL24882 [biosynth.com]
- 6. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 82419-35-0 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsr.net [ijsr.net]
- 10. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. magritek.com [magritek.com]
- 18. massbank.eu [massbank.eu]
- 19. scielo.br [scielo.br]
- 20. ATR–FTIR‐Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New Organic Salt from Levofloxacin-Citric Acid: What Is the Impact on the Stability and Antibiotic Potency? - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of HPLC Columns for the Separation of Levofloxacin and its Q-Acid Impurity
A Comparative Guide for Researchers and Drug Development Professionals
The accurate separation and quantification of Levofloxacin (B1675101) from its impurities are critical for ensuring the safety and efficacy of this widely used fluoroquinolone antibiotic. Among these impurities, Levofloxacin Q-acid, a key process-related impurity and potential degradant, requires close monitoring. This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) columns for the effective separation of Levofloxacin and this compound, supported by experimental data from published literature.
Experimental Workflow
The general workflow for the HPLC analysis of Levofloxacin and its impurities is outlined below. This process involves sample preparation, HPLC separation, and data analysis to ensure the quality and purity of the drug substance and product.
Caption: General workflow for HPLC analysis of Levofloxacin.
Comparative Performance of HPLC Columns
The selection of an appropriate HPLC column is paramount for achieving optimal separation. The following table summarizes the performance of different reversed-phase (RP-HPLC) columns used for the analysis of Levofloxacin and its impurities, including a compound referred to as "Levo acid" or "Impurity A," which is considered to be this compound for the purpose of this guide.[1]
| Column Brand & Type | Dimensions | Mobile Phase | Flow Rate (mL/min) | Column Temp. (°C) | Detection (nm) | Key Performance Highlights |
| Cosmosil C18 [1] | 250mm x 4.6mm, 5µm | Buffer and Methanol (B129727) (68:32 v/v) | 1.0 | 35 | Not Specified | Good separation of Levofloxacin from impurities A, B, and C.[1] |
| Inertsil ODS-3V C18 [2][3] | 250mm x 4.6mm, 5µm | Buffer (Ammonium acetate, Cupric sulfate, L-Isoleucine) and Methanol (70:30 v/v) | 0.7 | 42 | 340 | Successful separation of Levofloxacin and six known impurities.[2][3] |
| ACE C18 [4] | Not Specified | 0.5% (v/v) triethylamine (B128534) in sodium dihydrogen orthophosphate dihydrate (25 mM; pH 6.0) and Methanol (gradient) | Not Specified | Not Specified | 294 | Good resolution between process-related impurities and degradation products.[4] |
| YMC Pack Pro-C18 [5] | 50mm x 4.6mm, 3.0µm | 1.0% (v/v) triethylamine in water (pH 6.30), Methanol, and Acetonitrile (7.7:1.3:1.0) | 0.8 | Not Specified | 235 | Isocratic method with good separation of Levofloxacin and its four process impurities.[5] |
| Discovery HS F5 [2] | 150mm x 4.6mm, 5µm | Modified with phosphate (B84403) buffer | Not Specified | Not Specified | Not Specified | Used to separate Ethyl ester and 10-fluoro levofloxacin impurities which co-eluted in the USP method.[2] |
| Purospher®STAR RP-18 endcapped [6] | 250mm x 4.6mm, 5µm | As per USP monograph | Not Specified | Not Specified | Not Specified | Presented as an equivalent column to the one specified in the USP method for Levofloxacin assay and organic impurities.[6] |
| Atlantis dC18 [7] | 150mm x 4.6mm, 5µm | Acetonitrile and Trifluoroacetic acid 0.1% (v/v) (gradient) | Not Specified | Not Specified | 278 & Fluorescence | Achieved the best separation for a mixture of fluoroquinolones compared to Synergy C18 and Luna C18.[7] |
| Chromolith® RP-18 endcapped [8] | 150mm x 4.6mm | Acetonitrile-phosphate buffer (pH 5.5; 15 mM) (13:87, v/v) | 2.0 | 25 | 280 | Simultaneous determination of eight fluoroquinolones with a short analysis time.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are the experimental protocols for two of the cited methods.
Method 1: Using Cosmosil C18 Column[1]
-
Column: Cosmosil C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase: A mixture of a buffer solution and methanol in a 68:32 (v/v) ratio. The buffer solution was prepared by dissolving a mixture of reagents in HPLC grade water, followed by filtration through a 0.45µm filter.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 35°C[1]
-
Diluent: A mixture of the buffer solution and methanol in a 50:50 (v/v) ratio.[1]
-
Detection: Wavelength not specified in the abstract.
-
Sample Preparation: The sample solution was prepared by dissolving the sample in the diluent and filtering through a 0.45µm filter.[1]
Method 2: Using Inertsil ODS-3V C18 Column[2][3]
-
Mobile Phase: A mixture of a buffer and methanol in a 70:30 (v/v) ratio. The buffer was prepared by dissolving 8.5g of ammonium (B1175870) acetate, 1.25g of cupric sulfate, and 1.0g of L-Isoleucine in 1000ml of water.[2][3]
Logical Comparison of Column Attributes
The choice of an HPLC column depends on various factors, including the desired resolution, analysis time, and the specific impurities to be separated. The following diagram illustrates a logical comparison of the key attributes of the evaluated columns.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. moca.net.ua [moca.net.ua]
A Comparative Guide to Cross-Validated Analytical Methods for Levofloxacin Q-acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring drug safety and efficacy. Levofloxacin (B1675101) Q-acid, a known process-related impurity and degradation product of the antibiotic Levofloxacin, requires robust analytical methods for its detection and quantification. This guide provides a comparative overview of cross-validated analytical methods for the determination of Levofloxacin Q-acid, referred to in various studies as "Levo acid" or "impurity A". The information is compiled from several validated stability-indicating methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of different analytical methods used for the quantification of Levofloxacin and its impurities, including this compound. This data is synthesized from individual validation studies to provide a comparative perspective.
| Parameter | HPLC Method 1 | HPLC Method 2 | LC-MS/MS Method |
| Linearity Range | LOQ to 150% of target concentration[1] | 70% to 130% of target concentration[2] | 0.13 - 1000 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.998[4] | > 0.999[5] | > 0.999[3] |
| Accuracy (% Recovery) | 98.0% to 102.0%[4] | 92.1% to 104%[3] | 90.9% to 99.5%[3] |
| Precision (%RSD) | < 2.0%[6][7] | < 10%[4] | < 9%[3] |
| Limit of Detection (LOD) | 0.013 µg/mL (for Impurity A)[1] | S/N ratio of 2.0 to 3.4[4] | Not explicitly stated for Q-acid |
| Limit of Quantification (LOQ) | 0.044 µg/mL (for Impurity A)[1] | S/N ratio of 9.0 to 11.4[4] | 0.13 ng/mL[3] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques cited in the comparison.
High-Performance Liquid Chromatography (HPLC) for Related Substances
This method is designed for the separation and quantification of Levofloxacin and its process-related impurities, including this compound (Impurity A).
-
Instrumentation : A standard HPLC system equipped with a UV detector is employed.
-
Column : Cosmosil C18, 250mm x 4.6mm, 5µm particle size[1].
-
Mobile Phase : An isocratic elution using a mixture of a buffer solution and methanol (B129727) in a 68:32 (v/v) ratio[1]. The buffer consists of triethylamine (B128534) in water, with the pH adjusted using orthophosphoric acid[8].
-
Flow Rate : Typically maintained at 1.0 mL/min[9].
-
Detection : UV detection at a wavelength of 294 nm[10].
-
Sample Preparation : A stock solution of the sample is prepared by dissolving the substance in a suitable diluent, which is often the mobile phase itself. Further dilutions are made to achieve the desired concentration for analysis[6].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Analysis
LC-MS/MS offers higher sensitivity and specificity, making it suitable for the detection and quantification of trace-level impurities.
-
Instrumentation : An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source[11][12].
-
Column : A reversed-phase C18 column, such as a Zorbax SB-C18, is commonly used[13].
-
Mobile Phase : A gradient elution is often employed. For instance, a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[12][13].
-
Flow Rate : A typical flow rate is around 1.0 mL/min[13].
-
Detection : Mass spectrometric detection is performed in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity[13]. Precursor and product ion transitions specific to this compound would be monitored.
-
Sample Preparation : Protein precipitation is a common sample preparation technique for biological matrices[14]. For drug substances, a simple dissolution and dilution in a suitable solvent is performed.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the cross-validation process for analytical methods.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Mechanism of action of Levofloxacin.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. jbino.com [jbino.com]
- 3. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. scribd.com [scribd.com]
- 6. jnu.ac.bd [jnu.ac.bd]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. abap.co.in [abap.co.in]
- 10. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. syncsci.com [syncsci.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
For researchers, scientists, and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) and its related compounds is paramount for ensuring drug safety, efficacy, and quality. This guide provides a comparative stability analysis of Levofloxacin (B1675101) Q-acid and other related substances, offering insights into their degradation profiles under various stress conditions.
Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is known to degrade under certain environmental conditions, leading to the formation of various related compounds. Among these, Levofloxacin Q-acid, N-desmethyl levofloxacin, and Levofloxacin N-oxide are significant impurities that regulatory bodies scrutinize. This guide summarizes quantitative data from forced degradation studies, details the experimental protocols for these critical tests, and visualizes the degradation pathways to provide a comprehensive overview of the stability characteristics of these molecules.
Comparative Stability Data
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following tables summarize the degradation behavior of Levofloxacin and the formation of its related compounds under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Table 1: Summary of Forced Degradation Studies on Levofloxacin
| Stress Condition | Reagent/Condition | Duration | Levofloxacin Degradation (%) | Major Degradation Products Formed |
| Acid Hydrolysis | 5.0 M HCl | 12 hours | Minor | Impurity B, Unknown Impurity[1] |
| Base Hydrolysis | 5.0 M NaOH | 12 hours | No significant degradation | -[1] |
| Oxidative | 30% H₂O₂ | 5 minutes | Significant | Levofloxacin N-oxide, one major unknown impurity[1] |
| Thermal | 105 °C | 72 hours | No significant degradation | -[1] |
| Photolytic (UV light) | UV irradiation | 72 hours | Minor | Levofloxacin N-oxide[2][3] |
| Water Hydrolysis | Water | 12 hours | No significant degradation | -[1] |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
While direct comparative stability studies on isolated impurities are not extensively available in the public domain, the formation of these impurities under specific stress conditions provides insight into their relative stability. For instance, the significant formation of Levofloxacin N-oxide under oxidative and photolytic stress suggests that the piperazine (B1678402) moiety is a primary site of degradation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of stability studies. Below are the typical experimental protocols employed in the forced degradation of levofloxacin and its related compounds.
Forced Degradation (Stress Testing) Protocol
Objective: To investigate the intrinsic stability of the drug substance and identify potential degradation products.
Procedure:
-
Preparation of Stock Solution: A stock solution of Levofloxacin (typically 1 mg/mL) is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with an equal volume of 5.0 M hydrochloric acid and refluxed for a specified period (e.g., 12 hours). The solution is then neutralized with an appropriate amount of 5.0 M sodium hydroxide (B78521).[1]
-
Base Hydrolysis: The stock solution is treated with an equal volume of 5.0 M sodium hydroxide and refluxed for a specified period (e.g., 12 hours). The solution is then neutralized with an appropriate amount of 5.0 M hydrochloric acid.[1]
-
Oxidative Degradation: The stock solution is treated with 30% hydrogen peroxide and kept in a water bath for a short duration (e.g., 5 minutes).[1]
-
Thermal Degradation: The solid drug substance is kept in a hot air oven at a specified temperature (e.g., 105 °C) for a defined period (e.g., 72 hours). A solution is then prepared from the stressed solid.[1]
-
Photolytic Degradation: The drug substance (both solid and in solution) is exposed to UV light (as per ICH Q1B guidelines) for a specified duration (e.g., 72 hours).[1][2]
-
Aqueous Hydrolysis: The drug substance is refluxed in water for a specified period (e.g., 12 hours).[1]
-
-
Sample Analysis: All stressed samples are diluted to a suitable concentration and analyzed using a validated stability-indicating HPLC method. The chromatograms are evaluated for the degradation of the parent drug and the formation of any degradation products.
Stability-Indicating HPLC Method
Objective: To quantify the drug substance and separate it from its degradation products and process-related impurities.
-
Column: A reversed-phase column, such as a YMC Pack Pro-C18 (50 mm x 4.6 mm, 3.0 µm), is commonly used.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 1.0% v/v triethylamine (B128534) in water, pH adjusted to 6.30 with orthophosphoric acid), methanol, and acetonitrile in a specific ratio (e.g., 7.7:1.3:1.0 v/v/v).[1]
-
Flow Rate: A flow rate of 0.8 mL/min is generally employed.[1]
-
Detection: UV detection at a wavelength of 235 nm is used for monitoring the eluent.[1]
-
Column Temperature: The column is maintained at a constant temperature, typically 25 °C.[1]
Degradation Pathways and Experimental Workflows
Understanding the degradation pathways is crucial for identifying potential impurities and for the development of stable formulations. The following diagrams, generated using the DOT language, illustrate the key degradation pathways of Levofloxacin and a typical experimental workflow for stability analysis.
Caption: Major degradation pathways of Levofloxacin under stress conditions.
Caption: A typical workflow for conducting forced degradation studies.
References
A Comparative Guide to Regulatory Guidelines for the Control of Impurities in Levofloxacin Q-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of regulatory guidelines for the control of Levofloxacin Q-acid, a known impurity in the antibiotic Levofloxacin. The information presented herein is intended to assist researchers, scientists, and drug development professionals in navigating the complex landscape of impurity control and ensuring compliance with international standards. This document summarizes data from major pharmacopoeias, outlines experimental protocols for impurity analysis, and visualizes key regulatory and experimental workflows.
Introduction to this compound
This compound, chemically known as (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a significant process-related impurity and potential degradant of Levofloxacin. Its control is critical to ensure the quality, safety, and efficacy of the final drug product. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established guidelines and analytical procedures for its monitoring. In the USP, it is referred to as Levofloxacin Related Compound B , while the EP designates it as Levofloxacin Impurity F .
Regulatory Framework and Acceptance Criteria
The control of impurities in active pharmaceutical ingredients (APIs) like Levofloxacin is primarily governed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, which are adopted by major regulatory agencies including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The logical relationship between these regulatory guidelines can be visualized as follows:
Comparison of Acceptance Criteria
The acceptance criteria for this compound (Impurity F/Related Compound B) are specified in the respective pharmacopoeial monographs. A direct comparison is provided in the table below.
| Regulatory Body / Pharmacopoeia | Impurity Name | Acceptance Criteria (%) |
| United States Pharmacopeia (USP) | Levofloxacin Related Compound B | ≤ 0.13 |
| European Pharmacopoeia (EP) | Levofloxacin Impurity F | Not explicitly specified in publicly available documents. In the absence of a specific limit, the ICH Q3A identification and qualification thresholds would apply. For a maximum daily dose of Levofloxacin up to 750 mg, the identification threshold is 0.10% and the qualification threshold is 0.15%. |
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most widely accepted and utilized technique for the separation and quantification of Levofloxacin and its related substances, including this compound.
A typical experimental workflow for the analysis of impurities in Levofloxacin is illustrated below:
Detailed Experimental Protocol (Based on USP Monograph)
The following is a detailed protocol for the analysis of organic impurities in Levofloxacin, adapted from the United States Pharmacopeia (USP) monograph. This method is suitable for the quantification of Levofloxacin Related Compound B (Q-acid).
3.1.1. Chromatographic Conditions
| Parameter | Specification |
| Stationary Phase | C18, 5 µm, 4.6 mm × 250 mm |
| Mobile Phase | Gradient elution with a mixture of a buffer solution and an organic solvent. |
| Buffer: 8.5 g/L of ammonium (B1175870) acetate, 1.25 g/L of cupric sulfate (B86663) pentahydrate, and 1.3 g/L of L-isoleucine in water. | |
| Organic Solvent: Methanol | |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 42 °C |
| Detector | UV at 340 nm |
| Injection Volume | 25 µL |
3.1.2. Preparation of Solutions
-
Diluent: Mobile Phase
-
Standard Solution: Prepare a solution of USP Levofloxacin RS in the Diluent.
-
Test Solution: Prepare a solution of the Levofloxacin sample in the Diluent.
-
System Suitability Solution: A solution containing USP Levofloxacin RS and known impurities, including Levofloxacin Related Compound B RS.
3.1.3. System Suitability
The system suitability is assessed to ensure the performance of the chromatographic system. Key parameters include:
-
Resolution: The resolution between the peaks of Levofloxacin and its adjacent impurities should be adequate.
-
Tailing Factor: The tailing factor for the Levofloxacin peak should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.
3.1.4. Calculation
The percentage of each impurity is calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Where a relative response factor (RRF) may be applied if specified in the monograph.
Comparison of Analytical Methods
While the USP provides a detailed HPLC method, other validated methods are also employed in the industry and research. A comparison of key parameters is presented below.
| Parameter | USP Method | Alternative HPLC Method |
| Column | C18, 5 µm, 4.6 mm × 250 mm | C18, 5 µm, 4.6 mm × 150 mm |
| Mobile Phase | Gradient with Ammonium Acetate/Cupric Sulfate/L-Isoleucine buffer and Methanol | Isocratic or gradient with Phosphate or Acetate buffer and Acetonitrile/Methanol |
| Detector Wavelength | 340 nm | 294 nm |
| Flow Rate | 0.7 mL/min | 1.0 mL/min |
| Run Time | Typically longer due to complex mobile phase | Can be optimized for shorter run times |
Alternative methods may offer advantages in terms of reduced complexity of the mobile phase, shorter analysis times, and compatibility with mass spectrometry (LC-MS) for impurity identification. However, for regulatory submissions, adherence to the pharmacopoeial method is generally required unless a suitably validated alternative method is justified.
Conclusion
The control of this compound is a critical aspect of ensuring the quality and safety of Levofloxacin drug products. The USP provides a specific limit of ≤ 0.13% for this impurity, referred to as Levofloxacin Related Compound B. While the European Pharmacopoeia identifies it as Levofloxacin Impurity F, a specific limit is not publicly available, and therefore, ICH Q3A guidelines should be followed. The analytical methodology for impurity profiling is well-established, with HPLC being the method of choice. Adherence to pharmacopoeial methods and validation of any alternative procedures are essential for regulatory compliance. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of Levofloxacin.
References
A Guide to Inter-Laboratory Comparison of Levofloxacin Q-acid Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Levofloxacin (B1675101) Q-acid, a key synthetic intermediate of the fluoroquinolone antibiotic Levofloxacin. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to conduct or interpret inter-laboratory comparisons of these analytical techniques. The information presented is collated from various validated methods for Levofloxacin and its related impurities, which are applicable to Levofloxacin Q-acid.
Overview of Analytical Techniques
The most prevalent analytical methods for the quantification of Levofloxacin and its related substances, including this compound, are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying components in a mixture.[1][2][3][4] It offers high resolution and sensitivity for the analysis of pharmaceutical compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. It is particularly useful for analyzing compounds at very low concentrations in complex matrices.[5][6]
-
UV-Vis Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. It is a simple, cost-effective, and rapid method for the quantification of substances.[7][8][9][10][11][12]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are outlines of typical experimental protocols for the most common methods for analyzing Levofloxacin and its related compounds.
2.1 High-Performance Liquid Chromatography (HPLC)
A common approach for HPLC analysis involves reversed-phase chromatography with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[13]
-
Column: Inertsil ODS-3V C18 (250 x 4.6mm, 5µm) or equivalent is frequently used.[4] Another option is a Hyperclone 5 μm BDS C8 column (150 × 4.6 mm).[13][14]
-
Mobile Phase: A mixture of a buffer and an organic solvent is typical. For example, a mobile phase consisting of a buffer (8.5g ammonium (B1175870) acetate (B1210297), 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water) and methanol (B129727) in a 70:30 v/v ratio has been reported.[4] Another mobile phase consists of 0.05 M citric acid monohydrate and 1.0 M ammonium acetate buffer with acetonitrile (B52724) (85:15 v/v).[15]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[15]
-
Detection Wavelength: Detection is commonly performed at 293 nm or 295 nm.
-
Sample Preparation: A powdered sample equivalent to 100 mg of Levofloxacin is dissolved in 0.1M HCl, sonicated, and diluted to the final concentration with the mobile phase.[16]
2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and is suitable for trace analysis.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[17][5]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1% (v/v) formic acid in water (17:83 v/v) has been used.[17][5]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[17][5]
-
Detection: Detection is performed in multiple reaction monitoring (MRM) mode. For Levofloxacin, mass transitions of m/z 362.2 → 318.2 have been monitored.[6]
-
Sample Preparation: Protein precipitation is a common sample preparation technique for biological matrices, where methanol is added to the plasma sample.[17]
2.3 UV-Vis Spectrophotometry
A straightforward and rapid method for quantification.
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Solvent/Diluent: 0.1M Hydrochloric acid (HCl) is a commonly used diluent.[8][9] Distilled water is another option.[7]
-
Wavelength of Maximum Absorbance (λmax): The λmax for Levofloxacin is typically observed around 290 nm to 293 nm in 0.1M HCl[15][8][12] and around 320 nm in distilled water.[7]
-
Sample Preparation: A stock solution is prepared by dissolving a known amount of the substance in the chosen diluent. This stock solution is then serially diluted to prepare standard solutions of different concentrations.[7][8] For tablet formulations, a powdered sample is dissolved in the diluent, sonicated, filtered, and then diluted to a suitable concentration.[9]
Quantitative Data Presentation
The performance of these analytical methods can be compared based on key validation parameters. The following tables summarize these parameters as reported in various studies for Levofloxacin, which can be considered indicative for this compound analysis.
Table 1: Comparison of HPLC Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 70-130% v/v | [18] |
| Accuracy (% Recovery) | 98.00% to 102.0% | [4] |
| Precision (%RSD) | < 2.0% | [16] |
| Limit of Detection (LOD) | 0.013 µg/mL (for impurity) | [2] |
| Limit of Quantification (LOQ) | 0.044 µg/mL (for impurity) | [2] |
Table 2: Comparison of LC-MS/MS Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 0.1 - 10.0 µg/mL | [17] |
| Accuracy (Bias) | < 4.7% | [17] |
| Precision (CV) | < 11% | [17] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | [17] |
Table 3: Comparison of UV-Vis Spectrophotometry Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 1.0–12.0 μg/mL | [11] |
| Correlation Coefficient (r²) | > 0.999 | [7][8][11] |
| Accuracy (% Recovery) | 99.00–100.07% | [11] |
| Precision (%RSD) | < 2% | [7] |
| Limit of Detection (LOD) | 0.0365 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.1108 µg/mL | [7] |
Visualization of Inter-Laboratory Comparison Workflow
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study to ensure the consistency and reliability of analytical methods across different laboratories.
Caption: Workflow for an Inter-laboratory Comparison Study.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC offers a robust and reliable method suitable for routine quality control with good sensitivity and specificity.
-
LC-MS/MS is the preferred method when high sensitivity and specificity are required, especially for the analysis of samples with complex matrices or when very low detection limits are necessary.
-
UV-Vis Spectrophotometry provides a simple, rapid, and cost-effective alternative for routine analysis where high sensitivity is not a primary concern and the sample matrix is relatively simple.
An inter-laboratory comparison is essential to validate the chosen method and ensure that different laboratories can produce comparable and reliable results. The provided workflow and data serve as a foundational guide for establishing such a comparison for the analysis of this compound.
References
- 1. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. syncsci.com [syncsci.com]
- 6. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researcherslinks.com [researcherslinks.com]
- 13. jnu.ac.bd [jnu.ac.bd]
- 14. researchgate.net [researchgate.net]
- 15. abap.co.in [abap.co.in]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. jbino.com [jbino.com]
A comparative review of analytical techniques for quinolone carboxylic acids
A Comparative Review of Analytical Techniques for Quinolone Carboxylic Acids
Quinolone carboxylic acids are a significant class of synthetic broad-spectrum antibiotics widely used in both human and veterinary medicine.[1][2] The extensive use of these compounds necessitates robust and reliable analytical methods for their determination in various matrices, including pharmaceutical formulations, biological fluids, and environmental samples, to ensure quality control, conduct pharmacokinetic studies, and monitor for residues.[1][3] This guide provides a comparative overview of the principal analytical techniques employed for the analysis of quinolone carboxylic acids, with a focus on their performance, supported by experimental data. The techniques covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), and Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely adopted technique for the analysis of quinolones due to its high resolution, sensitivity, and specificity.[4][5] It is frequently used for the determination of these compounds in clinical specimens and pharmaceutical dosage forms.[4]
Experimental Protocol: HPLC-UV for Quinolones in Milk
A common application of HPLC is the determination of quinolone residues in milk. The following protocol is a representative example:
-
Sample Preparation:
-
A milk sample is deproteinized, often using an acid like trichloroacetic acid, followed by centrifugation.
-
The supernatant is then subjected to solid-phase extraction (SPE) for cleanup and concentration. A C18 cartridge is a common choice for this purpose.[6]
-
The cartridge is first conditioned with methanol (B129727) and then water.
-
The sample extract is loaded onto the cartridge, and interfering substances are washed away.
-
The quinolones are then eluted with a suitable solvent, such as methanol.[6]
-
The eluent is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.[6]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column, is typically used.[5]
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed in a gradient or isocratic elution mode.[6]
-
Detection: UV detection is frequently used, with the wavelength set around 280 nm, where quinolones exhibit strong absorbance.[4][5] Fluorescence detection can also be used for enhanced sensitivity for certain fluoroquinolones.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and its tandem version, LC-MS/MS, have become the gold standard for the trace analysis of quinolones, especially in complex matrices like biological fluids and food products.[8][9][10] This is due to their exceptional sensitivity and selectivity, which allows for the simultaneous detection and confirmation of multiple quinolone residues.[8][9]
Experimental Protocol: LC-MS/MS for Quinolones in Bovine Liver
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular sample preparation approach for LC-MS/MS analysis of quinolones in tissues.[11]
-
Sample Preparation (QuEChERS):
-
A homogenized liver sample is extracted with an acetonitrile (B52724) solution containing formic acid.[11]
-
Salts are added to induce phase separation.
-
The acetonitrile layer is then subjected to dispersive solid-phase extraction (d-SPE) for cleanup, using a sorbent like C18.[11]
-
After centrifugation, the supernatant is evaporated and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[11]
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system with a reversed-phase column is used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used, operating in the positive electrospray ionization (ESI+) mode.[12]
-
Detection: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each quinolone.[11]
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful separation technique that offers high efficiency, short analysis times, and low consumption of samples and reagents.[13] It has been successfully applied to the separation and determination of various quinolone antibiotics.[14][15]
Experimental Protocol: CE for Quinolones in Plasma
-
Sample Preparation:
-
Plasma samples are typically subjected to solid-phase extraction (SPE) to remove matrix components. A C18 cartridge can be used for this purpose.[14]
-
The quinolones are eluted from the cartridge, and the eluent is then analyzed by CE.
-
-
CE Conditions:
-
Capillary: A fused-silica capillary is used.
-
Background Electrolyte (BGE): A buffer solution, such as sodium tetraborate (B1243019) at a specific pH, is used as the BGE.[13][14] Organic modifiers like methanol may be added to improve separation.[14]
-
Separation Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: UV detection is the most common method, although more sensitive techniques like chemiluminescence detection have also been reported.[15]
-
Spectrophotometry
Spectrophotometric methods are often favored for their simplicity, speed, and low cost.[16] These methods are particularly suitable for the analysis of pharmaceutical formulations where the concentration of the analyte is relatively high.[1]
Experimental Protocol: Extractive Spectrophotometry for Fluoroquinolones
This method is based on the formation of an ion-pair complex between the fluoroquinolone and a dye.[16]
-
Procedure:
-
An acidic solution of the fluoroquinolone is reacted with an anionic dye, such as bromothymol blue.[16]
-
The resulting colored ion-pair complex is extracted into an organic solvent like chloroform.[16]
-
The absorbance of the organic layer is then measured at the wavelength of maximum absorption for the complex.[16]
-
The concentration of the fluoroquinolone is determined from a calibration curve.
-
Comparative Data
The following table summarizes the performance characteristics of the different analytical techniques for the determination of quinolone carboxylic acids.
| Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Application Matrix | Reference |
| HPLC-UV | - | 0.1 µg/mL | - | Growth Media | [5] |
| HPLC-Fluorescence | - | 0.04 - 0.4 µg/mL | - | Plasma | [7] |
| LC-MS/MS | 1 ppb | 5 ng/g | 62 - 113% | Milk, Salmon, Bovine Liver | [8][9][11] |
| Capillary Electrophoresis | 1.1 - 2.4 mg/L | 5 mg/L | 94.0 - 123.3% | Pig Plasma | [14] |
| Spectrophotometry | 0.084 µg/mL | - | ~100% | Pharmaceutical Formulations | [1][16] |
Visualizations
Experimental Workflow for Quinolone Analysis
Caption: General experimental workflow for the analysis of quinolone carboxylic acids.
Comparison of Analytical Techniques
Caption: Key performance characteristics of different analytical techniques for quinolones.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quinolones Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of quinolone antibiotics in growth media by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study of 4-quinolone antibiotics in biological samples by short-column liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. agilrom.ro [agilrom.ro]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Determination of quinolones in plasma samples by capillary electrophoresis using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of quinolone antibiotics in urine by capillary electrophoresis with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Levofloxacin Q-acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Levofloxacin Q-acid is paramount for protecting environmental health and maintaining laboratory safety. As a fluoroquinolone antibiotic, improper disposal of this compound can contribute to the proliferation of antibiotic-resistant bacteria and contamination of water systems.[1][2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.
Immediate Safety and Handling
Before proceeding with any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets (SDS), this compound can cause skin and serious eye irritation.[4][5][6]
Recommended Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves are necessary to prevent skin contact.[7]
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes or dust.[4][5]
-
Lab Coat: A lab coat or other protective clothing is recommended to prevent contamination of personal clothing.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be used in a well-ventilated area.[7][8]
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][8]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[4][7]
-
Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[7]
-
Ingestion: Rinse the mouth with water and seek medical attention.[8]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is regulated by several federal and state agencies. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[9][10] Many states have their own, often more stringent, regulations.[9]
Under the EPA's regulations, pharmaceutical waste is categorized as either hazardous or non-hazardous. While specific listings for this compound may not be explicitly detailed, it is best practice to manage it as a hazardous chemical waste due to its environmental persistence and the general nature of antibiotic waste.[1][11] A key provision of the EPA's Subpart P rule for managing hazardous waste pharmaceuticals is the prohibition of flushing these chemicals down the drain.[10]
Step-by-Step Disposal Procedures
The recommended disposal pathway for this compound is through a licensed professional waste disposal service. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-proof, and leak-proof hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[1]
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent system (if applicable), and an approximate concentration.[1]
3. Storage:
-
Store hazardous waste containers in a designated, secure area of the laboratory.[1]
-
Ensure containers are kept tightly closed except when adding waste.[1][7]
-
Provide secondary containment for all liquid waste containers to prevent spills.[1]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[1]
-
The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[10]
Quantitative Data and Experimental Protocols
Currently, publicly available literature and safety data sheets do not provide specific quantitative data, such as concentration limits for disposal, or detailed experimental protocols for the routine degradation or neutralization of this compound for disposal in a standard laboratory setting. The prevailing guidance is to treat it as hazardous waste for incineration.
For illustrative purposes, an example of a research-level experimental protocol for the photocatalytic degradation of the parent compound, levofloxacin, is provided below. This is not a routine disposal method and should not be attempted for waste disposal in a laboratory setting.
| Parameter | Value/Condition |
| Analyte | Levofloxacin |
| Initial Concentration | 10 mg/L |
| Photocatalyst | Titanium dioxide (TiO₂) |
| Catalyst Concentration | 1 g/L |
| pH | 4 (adjusted with dilute HCl) |
| Irradiation Source | UV Lamp |
| Reaction Time | 120 minutes |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) |
| Table 1: Example Experimental Conditions for Photocatalytic Degradation of Levofloxacin. [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 3. news-medical.net [news-medical.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. biosynth.com [biosynth.com]
- 6. This compound | C13H9F2NO4 | CID 688333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. capotchem.cn [capotchem.cn]
- 9. sdmedwaste.com [sdmedwaste.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. bitesizebio.com [bitesizebio.com]
Essential Safety and Logistical Information for Handling Levofloxacin Q-acid
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Levofloxacin Q-acid. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Summary: this compound is classified as a hazardous substance that can cause significant irritation.[1][2][3] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] The toxicological properties of this material have not been thoroughly investigated, warranting cautious handling.[2][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE based on safety data sheet recommendations.
| Protection Type | Specific Recommendations | Standards/Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or chemical splash goggles.[1][5] A face shield may be necessary if a splash hazard exists.[5] | Must conform to EN 166 (EU) or be NIOSH (US) approved.[1][4] |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile or natural rubber).[1][5] Wear impervious, fire/flame resistant protective clothing, such as a lab coat, apron, or disposable garment.[1][4][5] | Gloves must be inspected before use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1][4] Contaminated clothing should be removed and washed before reuse.[2] |
| Respiratory Protection | Required when exposure limits are exceeded, if irritation occurs, or if dust/aerosols are generated.[1][4] Options include a full-face respirator, a NIOSH-approved air-purifying respirator with an organic vapor cartridge, or various particle respirators (e.g., P95, P1, OV/AG/P99, ABEK-P2).[4][6] | Handling should occur in a well-ventilated area, using local exhaust ventilation or a biosafety cabinet/fume hood.[1][4][5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
-
Preparation and Inspection:
-
Handling the Compound:
-
Post-Handling Procedures:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]
-
Properly remove and dispose of contaminated gloves in accordance with waste disposal procedures.[4]
-
Clean all equipment and the work surface to remove any residual contamination.[7]
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] The container should be stored locked up.[1][2]
-
Emergency First-Aid Procedures
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1][2][4]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2][4]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a physician if irritation persists.[1][2][4]
-
If Swallowed: Rinse the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation and Collection:
-
All waste containing this compound, including the pure compound, contaminated materials (e.g., gloves, wipes), and solutions, must be treated as hazardous chemical waste.[8]
-
Collect solid waste and any material used for cleaning up spills in a suitable, closed, and clearly labeled container for disposal.[1][4]
-
Aqueous and solvent-based solutions should be collected in a dedicated, leak-proof hazardous waste container.[8] Do not mix with other waste streams unless permitted by your institution's Environmental Health & Safety (EHS) department.[8]
-
-
Labeling and Storage of Waste:
-
Final Disposal:
-
Arrange for disposal through a licensed professional waste disposal service or your institution's EHS department.[4][8]
-
Disposal should be in accordance with all applicable local, regional, and national regulations.[1][2]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended method of disposal.[4]
-
Do not allow the chemical to enter drains or surface water.[1][2][4]
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | C13H9F2NO4 | CID 688333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. medline.com [medline.com]
- 6. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pccarx.com [pccarx.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
